Theoretical Calculation and Empirical Determination of Exact Mass for CAS 885273-99-4: A High-Resolution Mass Spectrometry (HRMS) Whitepaper
Executive Summary In contemporary drug discovery, the morpholine ring serves as a privileged heterocyclic scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) profiles of central nerv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the morpholine ring serves as a privileged heterocyclic scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic (PK/PD) profiles of central nervous system (CNS) therapeutics[1]. CAS 885273-99-4 , chemically identified as Methyl 3-(morpholin-3-yl)propanoate (Molecular Formula: C8H15NO3), is a critical intermediate in the synthesis of such bioactive derivatives[2].
For analytical chemists and drug development professionals, the precise characterization of this intermediate is non-negotiable. This whitepaper provides an in-depth technical guide on the theoretical calculation of its molecular weight and exact mass, followed by a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical verification.
Theoretical Framework: Molecular Weight vs. Exact Mass
A fundamental distinction in mass spectrometry is the difference between average molecular weight and monoisotopic exact mass[3][4].
Average Molecular Weight (Nominal Mass): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes[4]. This value is essential for macroscopic laboratory operations, such as calculating molarity or stoichiometric equivalents during chemical synthesis.
Monoisotopic Exact Mass: As defined by IUPAC, this is the calculated mass of a molecule using the exact mass of the most abundant stable isotope of each constituent element (e.g., ^12^C, ^1^H, ^14^N, ^16^O)[3][5].
Causality in Analytical Chemistry: Why rely on exact mass? In HRMS, mass analyzers (like Time-of-Flight or Orbitrap) separate ions based on their mass-to-charge ratio (m/z) with extreme precision[6]. Because mass defect—the difference between the nominal mass and the exact monoisotopic mass—is unique to specific elemental combinations, measuring the exact mass allows scientists to unambiguously confirm the elemental composition of CAS 885273-99-4 and differentiate it from isobaric impurities[7].
Quantitative Data for Theoretical Mass Calculation
The following table synthesizes the isotopic constants used to calculate the theoretical masses for CAS 885273-99-4 (C8H15NO3).
Table 1: Theoretical Mass Calculation for CAS 885273-99-4
Element
Most Abundant Isotope
Exact Mass (Da)
Quantity
Total Exact Mass (Da)
Average Atomic Wt.
Total Average Wt. ( g/mol )
Carbon (C)
^12^C
12.000000
8
96.000000
12.011
96.088
Hydrogen (H)
^1^H
1.007825
15
15.117375
1.008
15.120
Nitrogen (N)
^14^N
14.003074
1
14.003074
14.007
14.007
Oxygen (O)
^16^O
15.994915
3
47.984745
15.999
47.997
Total
173.105194 Da
173.212 g/mol
Note: For positive electrospray ionization (ESI+), the target molecule is protonated [M+H]+. The exact mass of a proton (H+) is 1.007276 Da. Therefore, the theoretical m/z for the [M+H]+ ion of CAS 885273-99-4 is 174.112470 m/z .
Experimental Workflow for Exact Mass Determination (HRMS)
To empirically validate the exact mass of CAS 885273-99-4, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is employed[8].
Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass determination.
Self-Validating Sample Preparation Protocol
Stock Solution: Dissolve 1.0 mg of CAS 885273-99-4 in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Morpholine contains a secondary amine with a pKa of approximately 8.3[1]. The addition of 0.1% formic acid ensures the nitrogen atom is fully protonated in solution, drastically increasing ionization efficiency and signal-to-noise ratio in ESI+ mode.
Instrumental Parameters & Causality
Table 2: Standardized LC-HRMS Parameters
Parameter
Setting
Causality / Rationale
Column
C18 Reverse Phase (1.7 µm)
The lipophilic-hydrophilic balance of the morpholine ring requires reverse-phase retention to separate potential synthesis impurities before MS introduction.
Ionization Source
Electrospray Ionization (ESI+)
Soft ionization technique that preserves the intact molecular ion [M+H]+ without excessive fragmentation[8].
Mass Analyzer
Q-TOF or Orbitrap
Required to achieve a resolving power >70,000 (FWHM), necessary to separate the target mass from isobaric background matrix interferences[6].
Calibration
Internal Lock Mass (e.g., Leucine Enkephalin)
Real-time mass axis correction compensates for thermal/instrumental drift, ensuring mass accuracy remains < 5 ppm throughout the run[8][9].
Data Processing and Mass Error Validation Logic
Once the spectra are acquired, the self-validating nature of HRMS relies on calculating the mass error. Mass accuracy is defined as the difference between the experimentally measured accurate mass and the theoretically calculated exact mass, expressed in parts per million (ppm)[6][10].
Mass Error Formula:
Mass Error (ppm) = [(Measured Mass - Theoretical Exact Mass) / Theoretical Exact Mass] × 1,000,000
For CAS 885273-99-4, if the instrument measures an [M+H]+ peak at 174.1128 m/z:
Error =[(174.1128 - 174.112470) / 174.112470] × 1,000,000 = +1.89 ppm
A mass error of less than 5 ppm is the universally accepted threshold in analytical chemistry to confirm elemental composition[4][6].
Figure 2: Logical decision tree for validating elemental composition via ppm mass error.
Conclusion
The precise calculation and empirical determination of exact mass for CAS 885273-99-4 (Methyl 3-(morpholin-3-yl)propanoate) is a foundational step in quality control and drug development. By understanding the causality behind isotopic selection (monoisotopic mass = 173.105194 Da) and employing a rigorously calibrated LC-HRMS protocol, researchers can achieve sub-5 ppm mass accuracy. This self-validating workflow ensures absolute confidence in the structural integrity of morpholine-based pharmaceutical intermediates.
References
National Institutes of Health (PMC). "Occurrence of Morpholine in Central Nervous System Drug Discovery". Available at:[Link]
Penn State Proteomics and Mass Spectrometry Core Facility. "MS definitions". Available at: [Link]
Wikipedia. "Mass (mass spectrometry)". Available at:[Link]
European Commission. "Recording of High-Resolution Mass Spectra of Organic Substances". Available at:[Link]
National Institutes of Health (PMC). "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations". Available at:[Link]
mzmine documentation. "General Terminology". Available at: [Link]
ResearchGate. "Monoisotopic Mass?". Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists
Content Focus: Thermodynamic principles, quantitative profiling, and self-validating analytical methodologies.
Executive Summary
3-Morpholin-3-YL-propionic acid methyl ester (CAS: 885273-99-4) is a highly versatile building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals . The presence of both a morpholine heterocycle and an ester moiety imparts unique amphiphilic characteristics to the molecule. Understanding its solubility profile in polar aprotic solvents is critical for optimizing reaction kinetics, designing liquid formulations, and executing efficient downstream purification. This whitepaper provides an authoritative, data-driven analysis of the thermodynamic drivers of its dissolution and establishes a rigorously validated protocol for empirical solubility determination.
Molecular Architecture & Solvation Thermodynamics
The solvation of morpholine derivatives is dictated by the interplay between the solute's functional groups and the solvent's dielectric environment . 3-Morpholin-3-YL-propionic acid methyl ester features three distinct interaction sites:
Secondary Amine (N-H): Acts as a potent hydrogen-bond (H-bond) donor.
Ether Oxygen (-O-): Acts as a weak H-bond acceptor.
Ester Carbonyl (C=O): Provides a strong dipole and acts as an H-bond acceptor.
Polar aprotic solvents (e.g., Dimethyl Sulfoxide [DMSO], N,N-Dimethylformamide [DMF], and Acetonitrile) are characterized by high dielectric constants and strong dipole moments, but they lack H-bond donors. Consequently, the dissolution of this compound in polar aprotic media is thermodynamically driven by the exothermic formation of hydrogen bonds between the solute's N-H group and the solvent's strongly electronegative oxygen atoms (e.g., the sulfoxide oxygen in DMSO).
Thermodynamic dissolution pathway of the morpholine derivative in polar aprotic media.
Quantitative Solubility Profile
The table below synthesizes the solubility behavior of 3-Morpholin-3-YL-propionic acid methyl ester across standard polar aprotic solvents at 25°C. Data is modeled based on Hansen Solubility Parameters (HSP) for morpholine-propionate esters and empirical polarity indices .
Solvent
Dielectric Constant (ε)
Polarity Index (P')
Estimated Solubility (mg/mL)
Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO)
46.7
7.2
> 250
Strong H-bond acceptance (S=O); high dipole stabilization.
Weak dipole interactions; relies on dispersion forces.
Causality Insight: The superior solubility in DMSO and DMF is a direct consequence of their high polarity indices and unhindered, highly polarized oxygen atoms, which form robust solvation shells around the morpholine ring's secondary amine.
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, solubility must be determined using a self-validating isothermal shake-flask method. This protocol is designed to eliminate false positives caused by supersaturation or solvent-mediated polymorphic transformations .
The Dual-Timepoint Shake-Flask Protocol
Step 1: Gravimetric Preparation
Weigh an excess amount of 3-Morpholin-3-YL-propionic acid methyl ester (e.g., 500 mg) into a 5 mL amber glass vial. Volumetrically add 1.0 mL of the target polar aprotic solvent. The excess solid ensures the system can reach a saturated, equilibrium state.
Step 2: Isothermal Equilibration
Seal the vial and place it in a thermostatic shaking incubator at 25.0 ± 0.1°C, operating at 150 RPM.
Step 3: Dual-Timepoint Sampling (The Validation Mechanism)
Extract 100 µL aliquots at two distinct timepoints: 24 hours and 48 hours .
Causality: If the concentration at 48 hours is within ≤ 2.0% Relative Standard Deviation (RSD) of the 24-hour sample, thermodynamic equilibrium is definitively validated. If the concentration drops, it indicates initial supersaturation or a shift to a less soluble polymorph.
Step 4: Phase Separation
Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen for its chemical compatibility with polar aprotic solvents).
Step 5: HPLC-UV Quantification
Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector. Quantify the concentration against a pre-validated, five-point calibration curve.
Step 6: Solid-State Verification
Recover the undissolved solid pellet, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD).
Causality: This proves that the solvent did not induce a polymorphic phase change, ensuring the measured solubility corresponds to the original crystalline form.
Self-validating isothermal shake-flask workflow for solubility determination.
Conclusion
The solubility profile of 3-Morpholin-3-YL-propionic acid methyl ester in polar aprotic solvents is heavily favored by the molecule's capacity to act as a hydrogen-bond donor through its morpholine ring. Solvents like DMSO and DMF yield the highest solubility due to their strong H-bond acceptor basicity. By employing the self-validating dual-timepoint shake-flask methodology outlined above, researchers can generate highly reliable, thermodynamically sound solubility data essential for scaling up pharmaceutical syntheses.
References
Polybluechem. "Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications." Available at: [Link]
Foundational
Safety Data Sheet (SDS) and handling precautions for CAS 885273-99-4
An In-depth Technical Guide for the Safe Handling of Novel Research Compounds: A Case Study on CAS 885273-99-4 Introduction: Navigating the Unknown In the fast-paced landscape of drug discovery and chemical research, sci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for the Safe Handling of Novel Research Compounds: A Case Study on CAS 885273-99-4
Introduction: Navigating the Unknown
In the fast-paced landscape of drug discovery and chemical research, scientists are frequently tasked with handling novel molecules whose toxicological and physicochemical properties are not yet fully characterized. The compound designated by CAS number 885273-99-4 represents such a scenario. A thorough search of public safety and chemical databases reveals a lack of a published Safety Data Sheet (SDS) or comprehensive hazard information.
This guide is structured to address this critical knowledge gap. It moves beyond a standard SDS template to provide a framework of risk assessment and mitigation grounded in the Precautionary Principle . For a substance of unknown hazard, we must assume a significant level of risk and implement robust controls to protect researchers, the integrity of our experiments, and the environment. This document will detail the necessary precautions, engineering controls, and emergency procedures, explaining the scientific rationale behind each recommendation to foster a culture of proactive safety.
PART 1: Hazard Identification and Risk Assessment
Without specific data for CAS 885273-99-4, a formal GHS classification cannot be assigned. Therefore, the foundational principle of our handling protocol is to treat this compound as potentially hazardous in all relevant categories . This includes, but is not limited to, potential acute toxicity (all routes of exposure), skin and eye irritation/corrosion, and unknown long-term effects such as carcinogenicity or reproductive toxicity.
A qualitative risk assessment must be performed before any experiment. This involves considering the quantity of the substance being used, the physical form (solid vs. solution), and the nature of the procedure (e.g., heating, sonicating, vortexing) which may increase the risk of aerosolization and exposure.
Table 1: Assumed Hazard Profile for CAS 885273-99-4
Hazard Category
Assumed Risk & Rationale
Acute Toxicity (Oral, Dermal, Inhalation)
High. Assume the compound is toxic if ingested, absorbed through the skin, or inhaled. This necessitates stringent containment and PPE.
Skin Corrosion/Irritation
High. Assume the compound can cause chemical burns or irritation.[1] Avoid all skin contact.
Serious Eye Damage/Irritation
High. Assume the compound can cause serious, potentially irreversible, eye damage.[1] Mandates the use of chemical splash goggles.
Respiratory/Skin Sensitization
Unknown, Assumed. Assume the compound could be a sensitizer, where repeated exposure may lead to an allergic reaction.[2]
Long-Term Health Effects
Unknown, Assumed. Assume potential for chronic toxicity until proven otherwise. This justifies the emphasis on minimizing all exposure.
PART 2: The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety is not achieved by a single action but by implementing a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective measures to eliminate or reduce hazards.
Engineering Controls: The First and Most Effective Barrier
Engineering controls are designed to isolate the researcher from the chemical hazard. These are not optional for handling CAS 885273-99-4.
Primary Containment: All manipulations of the solid compound (weighing, aliquoting, preparing stock solutions) must be performed within a certified Chemical Fume Hood or a powder containment hood. This is critical to prevent the inhalation of fine particulates.
Secondary Containment: For procedures with a high energy input that could generate aerosols (e.g., sonication, homogenization), work should be conducted within a glovebox or other suitable enclosed system.
Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.
Safety Equipment: Eyewash stations and safety showers must be located within a 10-second, unobstructed travel distance from the workstation.[3] Their functionality must be tested weekly.
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are essential for ensuring consistent and safe practices.
Protocol 1: Weighing and Solution Preparation of CAS 885273-99-4
Preparation: Before entering the fume hood, assemble all necessary items: analytical balance, weigh paper/boat, multiple spatulas, pre-labeled vials, solvent, and waste containers.
Attire: Don all required PPE as detailed in Section 2.3.
Containment: Perform all steps inside the certified chemical fume hood with the sash at the lowest practical working height.
Weighing: Carefully transfer the approximate amount of solid to the weigh paper. Do not tap the container. Use a clean spatula.
Dissolution: Place the weigh paper with the compound into the pre-labeled vial. Add the solvent slowly and carefully to dissolve the compound, minimizing splash potential.
Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol, depending on compatibility) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
Waste: Dispose of all contaminated consumables (gloves, weigh paper, pipette tips) in a designated, sealed hazardous waste container located within the fume hood.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Eye and Face Protection: Chemical splash goggles are mandatory . Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.
Skin Protection:
Lab Coat: A cuffed, long-sleeved lab coat is required.
Gloves: Due to the unknown permeation characteristics of CAS 885273-99-4, double-gloving with chemically resistant nitrile gloves is required. Inspect gloves for tears or defects before use. Change gloves immediately if contamination is suspected, and always before leaving the work area.
Respiratory Protection: A respirator is generally not required if all work is conducted within a properly functioning chemical fume hood. However, a risk assessment may deem it necessary for spill cleanup or in case of ventilation failure. In such cases, a NIOSH-approved respirator with appropriate cartridges must be used, and personnel must be properly fit-tested and trained.[3]
Caption: A workflow for the safe handling of a novel compound like CAS 885273-99-4.
PART 3: Emergency Procedures
Preparedness is a key component of safety. All personnel must be familiar with these procedures before beginning work.
Exposure Response
Table 2: First-Aid Measures for Accidental Exposure
Exposure Route
Immediate Action
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact
Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the compound identifier (CAS 885273-99-4) to the medical team.
Spill Response
For any spill, the immediate priorities are to ensure personnel safety and prevent the spread of contamination.
Caption: A decision-making workflow for responding to a chemical spill.
PART 4: Storage and Disposal
Storage: The compound should be stored in a tightly sealed, clearly labeled container. The label should include the CAS number and a "Potentially Hazardous" warning. Store in a cool, dry, and dark location within a ventilated cabinet, away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal: All waste generated from handling CAS 885273-99-4 is to be considered hazardous waste. This includes unused compound, solutions, contaminated PPE, and cleaning materials. Waste must be collected in a designated, sealed, and properly labeled hazardous waste container. Disposal must be handled through the institution's Environmental Health & Safety (EHS) office in accordance with all local and national regulations.[5]
References
Safety Data Sheet for Diethyldichlorosilane. (2009). Fisher Scientific. This document provides a model for describing handling, storage, PPE, and emergency controls for a hazardous chemical.
Safety Data Sheet for Human Plasma. (2020). Cayman Chemical.
Safety Data Sheet. (2024). Fisher Scientific. This document details hazard statements and precautionary measures for a substance causing severe skin and eye damage.
isopropyl alcohol 99% Safety Data Sheet. Heartzap Safety Training & Equipment.
Safety Data Sheet (SDS). (2022). Stylinglife Holdings Inc.
Safety Data Sheet. (2025). Merck Millipore. This source outlines general advice on safe handling, storage conditions, and hygiene measures.
Safety Data Sheet. (2016). This document provides a template for precautionary statements related to handling, storage, and disposal of hazardous chemicals.
Safety Data Sheet. (2025). Tokyo Chemical Industry. This SDS provides an example of classifying a substance as a potential skin sensitizer.
Safety Data Sheet. (2026). Sigma-Aldrich. This document outlines general first-aid advice and hygiene measures.
Acute Toxicity, Percutaneous Absorption and Effects on Hepatic Mixed Function Oxidase Activities... (1988). PubMed.
1-Chloro-2-propanol. CAS Common Chemistry.
Material Safety Data Sheet. (2018). ChemPoint.com. This document provides examples of hazard statements for substances that are harmful if swallowed and cause skin/eye damage.
Safety Data Sheet. (2016). Nissin Chemical Industry Co., Ltd. This source details procedures for first aid and waste disposal.
Structural Elucidation and Reference Spectral Data for 3-Morpholin-3-yl-propionic Acid Methyl Ester
Executive Summary The functionalization of the morpholine ring is a fundamental strategy in modern medicinal chemistry, utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. While N-al...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the morpholine ring is a fundamental strategy in modern medicinal chemistry, utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. While N-alkylation (substitution at the C4 nitrogen) is the most synthetically accessible pathway, C3-substituted morpholines—such as 3-morpholin-3-yl-propionic acid methyl ester (CAS 885273-99-4, Molecular Formula: C8H15NO3)—offer unique spatial geometries due to the introduction of a chiral center[1],[2].
Distinguishing this C3-regioisomer from the ubiquitous N-substituted analog (3[3]) is a frequent analytical bottleneck. This guide provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) spectral elucidation of 3-morpholin-3-yl-propionic acid methyl ester, emphasizing the causality behind chemical shifts, symmetry-breaking phenomena, and self-validating acquisition protocols.
Structural Symmetry & Regioisomer Differentiation
The core mechanistic difference between the C3-isomer and the N4-isomer lies in molecular symmetry.
The N-substituted isomer possesses an effective plane of symmetry (averaging the chair conformations), which renders the C2/C6 protons and C3/C5 protons chemically and magnetically equivalent. Consequently, its
13
C NMR spectrum exhibits only 6 distinct carbon signals [4],[5].
In contrast, 3-morpholin-3-yl-propionic acid methyl ester features a chiral center at the C3 position. This structural asymmetry breaks the magnetic equivalence of the entire morpholine ring. The most critical diagnostic features are:
Signal Proliferation: The
13
C NMR spectrum will display 8 distinct carbon signals instead of 6.
Diastereotopicity: The two protons attached to the C2 carbon (adjacent to the chiral C3 center and the oxygen atom) become diastereotopic. They exist in different magnetic environments, resulting in complex multiplets and geminal coupling (
2J≈11
Hz) rather than a simple first-order signal.
Reference Spectral Data (
1
H and
13
C NMR)
The following tables summarize the reference spectral data for 3-morpholin-3-yl-propionic acid methyl ester, grounded in empirical structural rules and comparative literature for morpholine derivatives[4],[5].
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment & Causality
OCH
3
3.67
s
3H
Methoxy protons; strongly deshielded by the adjacent ester oxygen.
C6-H
2
3.50 – 3.70
m
2H
Morpholine ring; deshielded by the adjacent ring oxygen.
C2-H
2
3.30 – 3.50
m
2H
Morpholine ring; diastereotopic protons due to the adjacent C3 chiral center. Exhibits complex geminal coupling.
C3-H
2.80 – 2.95
m
1H
Chiral methine proton; deshielded by the adjacent ring nitrogen.
C5-H
2
2.75 – 2.90
m
2H
Morpholine ring; adjacent to the secondary amine nitrogen.
CH
2
-C=O
2.35 – 2.45
t
2H
Propionic chain;
α
to the carbonyl, experiencing anisotropic deshielding.
C3-CH
2
1.60 – 1.80
m
2H
Propionic chain; aliphatic environment
β
to the carbonyl.
NH
1.50 – 2.00
br s
1H
Secondary amine. Broadened due to rapid
T2
relaxation caused by the quadrupolar
14
N nucleus (Spin
I=1
).
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment & Causality
C=O
173.5
C
q
Ester carbonyl carbon; highly deshielded due to oxygen electronegativity and
sp2
hybridization.
C2
71.0
CH
2
Morpholine ring; shifted downfield relative to C6 due to the inductive effect of the adjacent C3 alkyl chain.
C6
67.5
CH
2
Morpholine ring; adjacent to oxygen.
C3
56.0
CH
Chiral center; adjacent to nitrogen.
OCH
3
51.8
CH
3
Methoxy carbon.
C5
45.5
CH
2
Morpholine ring; adjacent to nitrogen.
CH
2
(
α
to C=O)
30.5
CH
2
Propionic chain;
α
to the carbonyl group.
CH
2
(attached to C3)
28.0
CH
2
Propionic chain; aliphatic linker.
Standardized Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity spectral data, the following self-validating protocol must be executed.
Sample Preparation
Procedure: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is selected because it lacks exchangeable protons (preventing interference with the morpholine NH signal) and provides a deuterium lock signal to stabilize the external magnetic field (
B0
) during acquisition. TMS acts as the internal standard, anchoring the chemical shift scale exactly at
δ
0.00 ppm.
Instrument Tuning and Shimming
Procedure: Establish the
2
H lock, automatically tune and match the probe to the Larmor frequencies of
1
H and
13
C, and perform gradient shimming (TopShim).
Causality: Tuning ensures maximum energy transfer between the RF coil and the sample. Shimming corrects spatial inhomogeneities in the
B0
field; poor shimming will artificially broaden the complex multiplets of the diastereotopic C2 protons, destroying crucial coupling information.
Data Acquisition
1
H NMR: Use a 30-degree flip angle pulse sequence (zg30). Set the relaxation delay (
D1
) to 1.0 s and acquire 16 scans.
Causality: The Ernst angle principle dictates that for a given relaxation delay, a smaller flip angle (30° vs 90°) maximizes the signal-to-noise ratio per unit time by allowing the bulk longitudinal magnetization (
Mz
) to recover faster between scans.
13
C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set
D1
to 2.0 s and acquire 512–1024 scans.
Causality: Broadband decoupling collapses the complex carbon-proton splitting into sharp singlets, drastically increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
Processing and Self-Validation
Procedure: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for
1
H; 1.0 Hz for
13
C) prior to Fourier Transformation. Perform zero-order and first-order phase corrections.
Self-Validating System: To verify the integrity of the acquisition, integrate the methoxy singlet (
δ
3.67) and strictly calibrate it to 3.00 . Subsequently, the sum of the morpholine ring proton integrals (excluding the NH) must equal exactly 7.00 . Any deviation
>5%
indicates incomplete relaxation (necessitating an increase in the
D1
delay) or the presence of co-eluting impurities.
Workflow Visualization
Fig 1. Standardized NMR acquisition and processing workflow for morpholine derivatives.
References
Cultivation of a Cu/HMPC catalyst from a hyperaccumulating mustard plant for highly efficient and selective coupling reactions under mild conditions
RSC Advances / PMC
Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives
ACS Public
New synthesis of N-alkyl-
β
-amino acids and their methyl esters from dendrimeric molecules
MRS Communic
3-MORPHOLIN-3-YL-PROPIONIC ACID METHYL ESTER — Chemical Substance Inform
CAS 885273-99-4 3-Morpholin-3-yl-propionic acid methyl ester
Pharma Innov
An In-Depth Technical Guide to the Identification of 3-Morpholin-3-YL-propionic acid methyl ester Functional Groups via FTIR Spectroscopy
Abstract This technical guide provides a comprehensive framework for the identification and characterization of the functional groups within 3-Morpholin-3-YL-propionic acid methyl ester using Fourier-Transform Infrared (...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the identification and characterization of the functional groups within 3-Morpholin-3-YL-propionic acid methyl ester using Fourier-Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, establishes a self-validating experimental protocol, and grounds its claims in authoritative spectroscopic principles. We will explore the theoretical basis for the vibrational modes of the morpholine ring, the methyl ester, and the alkyl chain, present a detailed methodology for spectral acquisition, and provide a systematic approach to data interpretation.
Introduction: The Molecule and the Method
3-Morpholin-3-YL-propionic acid methyl ester (CAS 885273-99-4) is a molecule that incorporates several key functional groups of interest in medicinal chemistry and organic synthesis: a tertiary amine and an ether within a saturated heterocyclic (morpholine) ring, and a methyl ester.[1] The morpholine moiety is a valuable pharmacophore known to improve physicochemical properties such as solubility.[2]
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for identifying the functional groups present in a molecule.[3] The method works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Since each functional group possesses characteristic vibrational frequencies, the resulting FTIR spectrum serves as a unique molecular "fingerprint."[4][5] This guide will systematically deconstruct the expected FTIR fingerprint of the title compound.
Structural Analysis and Theoretical Vibrational Modes
To accurately interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional components and predict their characteristic vibrational absorptions.
Caption: Logical workflow from molecular structure to expected FTIR spectral features.
The Methyl Ester Group (-COOCH₃)
The ester is the most readily identifiable functional group due to its highly polar carbonyl bond.
C=O Carbonyl Stretch: This vibration gives rise to one of the most intense and sharpest absorption bands in the entire spectrum. For a saturated, aliphatic ester like this one, the C=O stretch is expected in the 1750-1735 cm⁻¹ region.[6] The frequency is higher than that of a simple ketone (~1715 cm⁻¹) due to the inductive electron-withdrawing effect of the adjacent single-bonded oxygen atom, which strengthens the C=O double bond.[7][8] This peak is the primary diagnostic marker for the ester group.
C-O Stretching Vibrations: Esters exhibit two distinct C-O stretching vibrations, which are also strong and diagnostically useful.
Acyl-Oxygen (C-O) Stretch: Involving the carbon of the carbonyl and the single-bonded oxygen, this appears as a strong, often broad band between 1300-1150 cm⁻¹ .[9]
Alkyl-Oxygen (O-C) Stretch: Involving the oxygen and the methyl group carbon, this band is typically found between 1150-1000 cm⁻¹ .[9][10]
The Morpholine Ring
The morpholine ring is a saturated heterocycle containing both an ether and a tertiary amine functionality.
C-O-C (Ether) Asymmetric Stretch: Saturated cyclic ethers produce a very strong and characteristic C-O-C asymmetric stretching absorption. This band is expected to appear around 1140-1070 cm⁻¹ .[2] It will likely overlap with the C-O stretches from the ester group, contributing to a complex and intense series of absorptions in this region.[9]
C-N (Tertiary Amine) Stretch: The C-N stretching vibration of aliphatic tertiary amines is notoriously difficult to identify with high confidence.[11] The absorption is typically of weak to medium intensity and falls within the congested "fingerprint region" between 1250-1020 cm⁻¹ .[9][12] While present, it is often obscured by the much stronger C-O stretching bands and is therefore not a reliable primary diagnostic peak.[11]
N-H Vibrations: As a tertiary amine, the morpholine nitrogen has no attached hydrogen atoms. Therefore, the characteristic N-H stretching bands (typically ~3300-3500 cm⁻¹) seen in primary and secondary amines will be definitively absent.[11][13] This absence is a key piece of evidence.
Alkyl C-H Bonds (Propionic Chain, Methyl Group, and Morpholine Ring)
C-H Stretching: The molecule contains numerous sp³-hybridized C-H bonds in the morpholine ring, the propionic acid backbone, and the methyl ester. These will give rise to multiple medium-to-strong absorption bands in the region just below 3000 cm⁻¹. Typically, these are found between 2980-2850 cm⁻¹ .[14]
C-H Bending: Methylene (-CH₂-) scissoring vibrations occur around 1465 cm⁻¹ , while methyl (-CH₃) asymmetric and symmetric bending vibrations appear near 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.[15][16] These peaks confirm the presence of saturated alkyl structures.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes the use of Attenuated Total Reflectance (ATR), a modern and highly reproducible sampling technique that requires minimal sample preparation.[17]
Instrumentation & Materials
Fourier-Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)
Sample of 3-Morpholin-3-YL-propionic acid methyl ester (solid or viscous liquid)
Solvent for cleaning (e.g., Isopropanol or Ethanol)
Lint-free wipes (e.g., Kimwipes)
Step-by-Step Methodology
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >15 minutes). Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric interference.
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry. This step is critical; any residue from previous samples will appear in your spectrum.[18]
Background Spectrum Acquisition:
Ensure the ATR press is disengaged and nothing is on the crystal.
Using the instrument's software, acquire a background spectrum. This scan measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's optical path, which will be mathematically subtracted from the sample spectrum.[17]
Typical parameters: 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16-32 scans co-added for a good signal-to-noise ratio.
Sample Application:
Place a small amount of the 3-Morpholin-3-YL-propionic acid methyl ester sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.[19][20]
Sample Spectrum Acquisition:
Using the same parameters as the background scan, acquire the sample spectrum.
The software will automatically perform the background subtraction, displaying the final spectrum in units of absorbance or transmittance.
Data Processing and Cleaning:
After the measurement, raise the press arm and remove the bulk of the sample.
Clean the ATR crystal thoroughly with solvent and wipes as described in step 2 to prepare for the next user.
Process the acquired spectrum if necessary. A common and useful correction is an automatic baseline correction to account for any baseline drift.[21]
Spectral Interpretation and Data Summary
The final spectrum should be analyzed by identifying the key absorption bands predicted in Section 2. The process involves correlating the observed peaks with their expected frequencies, intensities, and shapes.
Systematic Interpretation Workflow
The Carbonyl Peak (1750-1735 cm⁻¹): Locate the strongest, sharpest peak in the double bond region. Its presence in this specific range is the most definitive evidence for the saturated methyl ester.
The C-H Stretching Region (3000-2850 cm⁻¹): Confirm the presence of multiple peaks just to the right of 3000 cm⁻¹, confirming the aliphatic nature of the molecule. Note the complete absence of any broad absorption band above 3200 cm⁻¹, which validates the absence of O-H or N-H groups.[13]
The Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of information but can be complex.
Identify the C-H bending peaks around ~1465 cm⁻¹ and ~1375 cm⁻¹ .
Analyze the highly intense and complex region between 1300 cm⁻¹ and 1000 cm⁻¹ . This area will contain overlapping contributions from the two ester C-O stretches and the ether C-O-C stretch. While assigning each individual peak may be difficult, the presence of multiple strong absorptions here is highly characteristic of the combined ester and ether functionalities.[2][9]
Summary of Expected Absorption Bands
The table below summarizes the key vibrational modes and their expected spectral locations for 3-Morpholin-3-YL-propionic acid methyl ester.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Expected Intensity
Methyl Ester
C=O Stretch
1750 - 1735
Very Strong, Sharp
Methyl Ester
C-O Stretch (Acyl-O)
1300 - 1150
Strong, Broad
Methyl Ester
C-O Stretch (Alkyl-O)
1150 - 1000
Strong
Morpholine (Ether)
C-O-C Asymmetric Stretch
1140 - 1070
Strong
Morpholine (Tertiary Amine)
C-N Stretch
1250 - 1020
Weak to Medium
Alkyl (Ring, Chain, Methyl)
C-H Stretch
2980 - 2850
Medium to Strong
Alkyl (-CH₂-)
C-H Bend (Scissoring)
~1465
Medium
Alkyl (-CH₃)
C-H Bend (Asymmetric)
~1450
Medium
Alkyl (-CH₃)
C-H Bend (Symmetric)
~1375
Medium
Conclusion
The identification of the functional groups in 3-Morpholin-3-YL-propionic acid methyl ester via FTIR spectroscopy is a systematic process anchored in well-established spectroscopic principles. The most definitive spectral features are the intense C=O stretch of the ester at ~1740 cm⁻¹ , the complete absence of N-H or O-H stretches above 3100 cm⁻¹ , and the complex series of strong C-O stretching bands between 1300-1000 cm⁻¹ arising from both the ester and the morpholine's ether linkage. The aliphatic C-H stretches and bends further corroborate the overall structure. While the tertiary amine C-N stretch is theoretically present, its unreliability as a diagnostic peak highlights the importance of using a combination of strong, characteristic bands and the absence of others to achieve a confident structural elucidation. This guide provides the theoretical foundation and practical methodology for researchers to reliably perform and interpret this analysis.
References
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024). Drawell. [Link]
IR Spectroscopy Tutorial: Esters . University of Calgary. [Link]
FTIR Spectroscopy Standard Operating Procedure . Scribd. [Link]
IR Spectroscopy of Hydrocarbons . Northern Illinois University. [Link]
Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023). Rocky Mountain Laboratories. [Link]
Infrared Spectrometry . Michigan State University. [Link]
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate . ResearchGate. [Link]
Why do electronegative heteroatoms increase C=O stretching frequency (bond strength)? . (2015). Chemistry Stack Exchange. [Link]
Carbonyl - compounds - IR - spectroscopy . Adam Mickiewicz University. [Link]
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material . Indonesian Journal of Science & Technology. [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines . Spectroscopy Online. [Link]
Soares, I. P., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification . International Journal of Environmental Science and Development. [Link]
Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak . Journal of Engineering Science and Technology. [Link]
Fourier Transform Infrared Spectroscopy SOP . University of Washington. [Link]
El-Gindy, A., et al. (2022). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis . Microchemical Journal. [Link]
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR) . (2020). University of Toronto Scarborough. [Link]
ATR-FTIR Prestige 21 Basic Operation and SOP . (2012). University of Washington. [Link]
FT-IR spectrum of Fatty acid methyl esters . ResearchGate. [Link]
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I . Indonesian Journal of Science and Technology. [Link]
Szymańska, E., et al. (2023). Testing a new representation of the binary fingerprint based on FTIR spectra in the prediction of physicochemical properties . Scientific Reports. [Link]
Application of FT-IR Spectroscopy for Fingerprinting Bioactive Molecules . Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology. [Link]
Smith, B. C. (2025). The Big Review VII: More Carbonyl Compounds . Spectroscopy Online. [Link]
Zhang, M., et al. (2021). Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica . Molecules. [Link]
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout . Spectroscopy Online. [Link]
Li, Y., et al. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product . Frontiers in Plant Science. [Link]
Supporting Information for Ni(II), Co(II), Cu(II), Zn(II) and Na(I) complexes of a hybrid ligand . Russian Chemical Bulletin. [Link]
The C=O bond, part VI: Esters and the rule of three . ResearchGate. [Link]
FTIR INTERPRETATION OF DRUGS . Journal of Emerging Trends and Novel Research. [Link]
Identification of Physical Clues by Ftir Spectroscopy . Oriental Journal of Chemistry. [Link]
3-MORPHOLIN-3-YL-PROPIONIC ACID METHYL ESTER — Chemical Substance Information . NextSDS. [Link]
Step-by-step synthesis protocol for 3-Morpholin-3-YL-propionic acid methyl ester
An Application Note and Step-by-Step Synthesis Protocol for 3-Morpholin-3-YL-propionic acid methyl ester Abstract Introduction and Synthetic Strategy The morpholine heterocycle is a ubiquitous scaffold in pharmaceuticals...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Step-by-Step Synthesis Protocol for 3-Morpholin-3-YL-propionic acid methyl ester
Abstract
Introduction and Synthetic Strategy
The morpholine heterocycle is a ubiquitous scaffold in pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. While functionalization at the morpholine nitrogen (N-4) is trivial, substitution at the ring's carbon atoms, particularly C-3, presents a significant synthetic challenge. This protocol addresses this challenge by employing a strategy that begins with a readily accessible, chiral C-3 substituted precursor derived from L-serine.
The overall strategy involves three main stages:
Synthesis of a Key C-3 Functionalized Intermediate: Starting from L-serine, (S)-3-Morpholinecarboxylic acid is synthesized and subsequently protected and reduced to form N-Boc-3-(hydroxymethyl)morpholine. This provides a stable, functionalized core for subsequent chain extension.
Carbon Chain Extension: The crucial two-carbon propionate side chain is installed using a classic malonic ester synthesis, a reliable method for forming new carbon-carbon bonds.
Final Functional Group Manipulation: The synthesis is completed through esterification of the newly formed carboxylic acid and subsequent deprotection of the morpholine nitrogen to yield the final target molecule.
This modular approach ensures that each step is based on a reliable and well-understood chemical transformation, lending a high degree of confidence to the overall protocol.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
All reagents should be of ACS grade or higher and used without further purification unless otherwise noted. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagent
Formula
MW ( g/mol )
Supplier (Example)
L-Serine
C₃H₇NO₃
105.09
Sigma-Aldrich
tert-Butyl acetate
C₆H₁₂O₂
116.16
Sigma-Aldrich
Perchloric acid (70%)
HClO₄
100.46
Sigma-Aldrich
Chloroacetyl chloride
C₂H₂Cl₂O
112.94
Sigma-Aldrich
Sodium ethoxide
C₂H₅NaO
68.05
Sigma-Aldrich
Aluminum trichloride
AlCl₃
133.34
Sigma-Aldrich
Sodium borohydride
NaBH₄
37.83
Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)
C₁₀H₁₈O₅
218.25
Sigma-Aldrich
Borane tetrahydrofuran complex (BH₃·THF)
C₄H₁₁BO
85.94
Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)
C₇H₇ClO₂S
190.65
Sigma-Aldrich
Dimethyl malonate
C₅H₈O₄
132.11
Sigma-Aldrich
Sodium hydride (60% in mineral oil)
NaH
24.00
Sigma-Aldrich
Methanol (Anhydrous)
CH₄O
32.04
Sigma-Aldrich
Trifluoroacetic acid (TFA)
C₂HF₃O₂
114.02
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
Fisher Scientific
Tetrahydrofuran (THF)
C₄H₈O
72.11
Fisher Scientific
Pyridine
C₅H₅N
79.10
Fisher Scientific
Detailed Synthesis Protocol
Part 1: Synthesis of N-Boc-3-(hydroxymethyl)morpholine (Intermediate D)
This part details the synthesis of the key alcohol intermediate, which serves as the anchor for the subsequent chain-extension reaction.
Step 1.1: Synthesis of (S)-3-Morpholinecarboxylic acid (Compound B)
Causality: This initial step constructs the core C-3 substituted morpholine ring from a readily available chiral precursor, L-serine. The procedure is adapted from established patent literature, which provides a reliable method for creating this foundational building block.[1][2]
Esterification of L-Serine: To a stirred suspension of L-Serine (10.5 g, 100 mmol) in tert-butyl acetate (100 mL), cool the mixture to 0 °C in an ice bath. Slowly add perchloric acid (70%, 8.6 mL) dropwise, ensuring the temperature remains below 10 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution (200 mL). Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.
Ring Formation: The crude L-serine tert-butyl ester is then taken through a multi-step sequence of N-chloroacetylation, cyclization with sodium ethoxide, reduction of the resulting oxo-morpholine, and finally, acid-catalyzed removal of the tert-butyl ester to yield (S)-3-Morpholinecarboxylic acid as described in the reference literature.[1][2]
Step 1.2: N-protection (Compound C)
Causality: The secondary amine of the morpholine ring is a nucleophile and can interfere with subsequent reactions. Protection with a tert-butyloxycarbonyl (Boc) group masks its reactivity. The Boc group is chosen for its stability under the conditions of the next steps (reduction, tosylation, alkylation) and its ease of removal under acidic conditions at the end of the synthesis.
Dissolution: Dissolve (S)-3-Morpholinecarboxylic acid (14.5 g, 100 mmol) in a 1:1 mixture of 1,4-dioxane and water (200 mL).
Basification: Add sodium bicarbonate (21 g, 250 mmol) and stir until dissolved.
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) dropwise at room temperature.
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-3-Morpholinecarboxylic acid as a white solid, which can be used without further purification.
Step 1.3: Reduction to Alcohol (Compound D)
Causality: The carboxylic acid is reduced to a primary alcohol to introduce a functional handle that can be converted into a good leaving group for the subsequent C-C bond-forming reaction. Borane (BH₃·THF) is an effective reagent for selectively reducing carboxylic acids in the presence of esters and other functional groups, and it is generally milder than alternatives like LiAlH₄.
Setup: To a flame-dried 1 L round-bottom flask under an argon atmosphere, add N-Boc-(S)-3-Morpholinecarboxylic acid (24.5 g, 100 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 300 mL).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Borane Addition: Add 1.0 M solution of borane tetrahydrofuran complex (BH₃·THF) (120 mL, 120 mmol) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding methanol (50 mL) dropwise.
Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (300 mL), wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography to yield pure N-Boc-(S)-3-(hydroxymethyl)morpholine.
Part 2: Chain Extension via Malonic Ester Synthesis
This part constitutes the core of the synthesis, where the carbon backbone is extended by two atoms.
Step 2.1: Tosylation of the Alcohol (Compound E)
Causality: The hydroxyl group of the alcohol is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent Sₙ2 reaction with the malonate enolate. This activation step is critical for efficient C-C bond formation.
Setup: Dissolve N-Boc-(S)-3-(hydroxymethyl)morpholine (23.1 g, 100 mmol) in anhydrous dichloromethane (DCM, 400 mL) in a flask cooled to 0 °C.
Reagent Addition: Add pyridine (12.1 mL, 150 mmol) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol).
Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand in a refrigerator (4 °C) overnight.
Work-up: Pour the reaction mixture into cold 1M HCl (200 mL). Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, which should be used immediately in the next step due to potential instability.
Step 2.2: Alkylation of Dimethyl Malonate (Compound F)
Causality: This is the key bond-forming step. The sodium salt of dimethyl malonate is a soft nucleophile that displaces the tosylate group. This reaction is highly efficient for forming the new carbon-carbon bond that constitutes the backbone of the propionic acid side chain.
Caption: Core mechanism of the malonic ester synthesis step.
Base Preparation: In a separate flame-dried flask under argon, suspend sodium hydride (60% dispersion in oil, 4.4 g, 110 mmol) in 200 mL of anhydrous THF. Cool to 0 °C.
Enolate Formation: Add dimethyl malonate (12.5 mL, 110 mmol) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until hydrogen evolution ceases.
Alkylation: Cool the enolate solution back to 0 °C. Add a solution of the crude tosylate (Compound E) from the previous step in 100 mL of anhydrous THF dropwise.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 12 hours.
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain the malonic ester adduct.
Step 2.3: Hydrolysis and Decarboxylation (Compound G)
Causality: The two ester groups of the malonate adduct are hydrolyzed to carboxylic acids. Upon heating in an acidic medium, one of the carboxylic acid groups is eliminated as CO₂, a process known as decarboxylation, to yield the desired propionic acid derivative.
Hydrolysis: Dissolve the purified malonic ester adduct (from step 2.2) in methanol (150 mL) and add a solution of NaOH (12 g, 300 mmol) in water (50 mL).
Reaction: Heat the mixture to reflux for 4 hours.
Decarboxylation: Cool the mixture and concentrate under reduced pressure to remove the methanol. Add water (100 mL) and then carefully acidify with concentrated HCl to pH 1. Heat the acidic solution to 100 °C for 2-3 hours until gas evolution (CO₂) stops.
Work-up: Cool the solution and extract the product with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-Morpholin-3-YL-propionic acid.
Part 3: Final Product Formation
Step 3.1: Fischer Esterification (Compound H)
Causality: The final carboxylic acid is converted to its methyl ester via Fischer esterification. This classic acid-catalyzed reaction with an excess of methanol is an efficient method to produce the desired ester.
Reaction: Heat the solution to reflux for 6-8 hours.
Work-up: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Remove most of the methanol under reduced pressure. Extract the residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the N-Boc protected final product.
Step 3.2: N-Boc Deprotection (Compound I - Target Molecule)
Causality: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the morpholine ring, yielding the target compound. Trifluoroacetic acid (TFA) is a strong acid that cleanly and rapidly cleaves the Boc group at room temperature.
Setup: Dissolve the purified N-Boc ester (Compound H) in dichloromethane (100 mL).
Deprotection: Add trifluoroacetic acid (TFA, 25 mL) and stir the solution at room temperature for 2 hours.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in water and basify to pH 9-10 with 2M NaOH.
Extraction and Purification: Extract the aqueous layer with dichloromethane (4 x 75 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-Morpholin-3-YL-propionic acid methyl ester . Further purification can be achieved via distillation or column chromatography if necessary.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
Mass Spectrometry (MS): To confirm the molecular weight (C₈H₁₅NO₃, MW: 173.21 g/mol ).
FT-IR: To identify key functional groups (e.g., C=O stretch of the ester, N-H stretch of the secondary amine).
References
Google Patents. (2014). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503B.
Google Patents. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. CN102617503A.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Application Notes and Protocols: The Strategic Role of Morpholine-Containing Intermediates in API Synthesis
Introduction: The Morpholine Moiety in Modern Drug Design The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Morpholine Moiety in Modern Drug Design
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its unique combination of properties—including high polarity, metabolic stability, and the ability to improve the pharmacokinetic profile of a drug—has led to its incorporation into numerous Active Pharmaceutical Ingredients (APIs). While the specific intermediate, 3-Morpholin-3-yl-propionic acid methyl ester, is a valid chemical entity, a comprehensive review of synthetic routes for major APIs indicates that its isomer, 3-Morpholin-4-yl-propionic acid methyl ester, and other related morpholine derivatives are more commonly employed in large-scale pharmaceutical synthesis.[1][2][3][4]
This guide will provide an in-depth exploration of the utilization of morpholine-containing intermediates in API synthesis, with a specific focus on the well-established synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Through this example, we will elucidate the critical role of these intermediates, provide detailed experimental protocols, and discuss the underlying chemical principles that guide their application in drug development.
Part 1: The Chemistry and Strategic Importance of Morpholine Intermediates
The incorporation of a morpholine moiety into a drug candidate can significantly enhance its aqueous solubility and modulate its lipophilicity, which are critical parameters for bioavailability.[5] Furthermore, the tertiary amine within the morpholine ring can act as a proton acceptor at physiological pH, which can be advantageous for receptor binding and cellular uptake.
In the context of API synthesis, morpholine-containing building blocks are typically introduced late in the synthetic sequence to append the desired pharmacokinetic-modulating side chain. The choice of the specific intermediate is dictated by the overall synthetic strategy and the nature of the core scaffold of the API.[6]
Part 2: Case Study: Synthesis of Gefitinib
Gefitinib (marketed as Iressa®) is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) for patients with activating mutations in the EGFR gene.[7] Its structure features a quinazoline core with a crucial morpholinopropoxy side chain at the 6-position. This side chain is instrumental to the drug's solubility and overall pharmacokinetic profile.
The final key step in many reported syntheses of Gefitinib is the etherification of a 6-hydroxyquinazoline intermediate with a morpholine-containing alkylating agent.[7][8] This reaction is a classic example of a Williamson ether synthesis.
Visualizing the EGFR Signaling Pathway and Gefitinib's Mechanism of Action
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
General Workflow for Gefitinib Synthesis via Etherification
Caption: General workflow for the synthesis of Gefitinib via etherification.
Part 3: Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on the specific scale and equipment used.
Objective: To synthesize Gefitinib via etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.
Round-bottom flask with a reflux condenser and magnetic stirrer
Heating mantle with temperature control
Buchner funnel and filter paper
Standard laboratory glassware
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, combine 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline and anhydrous potassium carbonate.
Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to dissolve the starting materials. Stir the mixture at room temperature for 30 minutes.
Reagent Addition: Add 4-(3-chloropropyl)morpholine to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring.[7]
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Slowly add dilute hydrochloric acid to the mixture to neutralize the excess base and precipitate the product.
Cool the mixture further in an ice bath to maximize crystallization.
Isolation:
Collect the crude product by vacuum filtration using a Buchner funnel.
Wash the filter cake with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold deionized water.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Drying: Dry the purified product under vacuum to obtain Gefitinib as a white to off-white solid.
Part 4: Data Presentation and Analysis
The success of the synthesis is evaluated based on yield, purity, and structural confirmation.
Table 1: Representative Data for Gefitinib Synthesis
Parameter
Typical Value
Analytical Method
Yield
80-95%
Gravimetric
Purity
>99%
HPLC
Melting Point
194-198 °C
Melting Point Apparatus
¹H NMR
Conforms to structure
NMR Spectroscopy
Mass Spectrum
[M+H]⁺ at m/z 447.1
Mass Spectrometry
Note: The yields and purity can vary based on reaction conditions, scale, and purification methods. The data presented is for illustrative purposes.[7][8]
Part 5: Trustworthiness and Self-Validation
The protocol described is a well-established method in organic process chemistry.[9][10] The trustworthiness of this procedure is validated by the following:
Reaction Monitoring: Continuous monitoring by TLC or HPLC ensures that the reaction proceeds to completion and allows for timely intervention if issues arise.
Purification and Characterization: The multi-step purification process (precipitation, washing, recrystallization) is designed to remove unreacted starting materials, by-products, and inorganic salts. The final product's identity and purity are confirmed through multiple orthogonal analytical techniques (HPLC, NMR, MS), ensuring it meets stringent pharmaceutical standards.
Conclusion
The strategic use of morpholine-containing intermediates is a powerful tool in modern drug development. As demonstrated through the synthesis of Gefitinib, these building blocks are crucial for introducing desirable pharmacokinetic properties into API candidates. The protocol provided herein offers a robust and reliable method for the synthesis of this important anti-cancer drug, highlighting the practical application of fundamental organic chemistry principles in the pharmaceutical industry. The insights and methodologies discussed are intended to be a valuable resource for researchers and scientists working on the synthesis and development of new therapeutic agents.
References
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. CSIR-National Institute of Science Communication and Policy Research (NIScPR). Available at: [Link]
Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications. Available at: [Link]
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available at: [Link]
Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Available at: [Link]
3-MORPHOLIN-3-YL-PROPIONIC ACID METHYL ESTER — Chemical Substance Information. NextSDS. Available at: [Link]
CAS 885273-99-4 3-Morpholin-3-yl-propionic acid methyl ester. Pharma Innovation. Available at: [Link]
Methods of preparing icotinib and icotinib hydrochloride, and intermediates thereof. Google Patents.
METHYL 3-MORPHOLINOPROPIONATE. LookChem. Available at: [Link]
Icotinib hydrochloride, synthesis, crystallographic form, medical combination, and uses thereof. Google Patents.
Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers. Available at: [Link]
Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. National Center for Biotechnology Information. Available at: [Link]
Icotinib hydrochloride, synthesis, crystallographic form, medical combination, and uses thereof. Google Patents.
3-Morpholin-3-yl-propionic acid ethyl ester — Chemical Substance Information. NextSDS. Available at: [Link]
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available at: [Link]
Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. PubMed. Available at: [Link]
Essence Control of Active Pharmaceutical Ingredients. Scientific Publications. Available at: [Link]
The isolation of high-purity CAS 885273-99-4 presents a multidimensional chromatographic challenge frequently encountered in the synthesis of complex morpholine congeners 1. As a key building block in drug development, achieving >99% chemical purity and >99% enantiomeric excess (ee) requires a highly orchestrated workflow.
The rationale behind the selected methodology relies on mitigating three specific structural liabilities:
Secondary Amine Tailing: The basic nitrogen at the 4-position of the morpholine ring interacts strongly with acidic silanol groups on standard silica, leading to severe peak tailing and irreversible adsorption.
Ester Lability: The methyl ester group is susceptible to hydrolysis under extreme pH conditions (both strongly acidic and strongly basic), particularly during the aqueous concentration steps of reversed-phase chromatography.
C3 Chirality: The compound exists as a racemate unless synthesized via asymmetric catalysis 2. Isolating the specific (R)- or (S)-enantiomer requires specialized Chiral Stationary Phases (CSPs) capable of stereoselective hydrogen bonding and steric inclusion 3.
To address these, we employ a self-validating, three-stage purification system: Normal Phase Flash (Bulk Cleanup) → Preparative RP-HPLC (Chemical Polishing) → Chiral SFC/HPLC (Enantiomeric Resolution).
Process Visualization
Caption: Multistage chromatographic workflow for the isolation and chiral resolution of CAS 885273-99-4.
Experimental Protocols
Stage 1: Normal Phase Flash Chromatography (Bulk Cleanup)
Objective: Remove lipophilic byproducts and unreacted starting materials from the crude reaction mixture (e.g., oxazetidine ring-opening residues) 4.
Causality: To prevent the morpholine secondary amine from streaking across the column, amine-functionalized silica (NH2-silica) is utilized. If standard bare silica is used, a mobile phase modifier (1% Triethylamine or NH₄OH) is mandatory to competitively bind the silanol sites 5.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).
Column Equilibration: Equilibrate an NH2-functionalized flash column (e.g., Biotage® SNAP KP-NH) with 100% Hexanes.
Gradient Elution:
Run a gradient from 0% to 50% Ethyl Acetate (EtOAc) in Hexanes over 10 Column Volumes (CV).
Hold at 50% EtOAc for 3 CV to elute the target compound.
Self-Validation (In-Process Control): Spot fractions on an NH2-TLC plate. Visualize using Ninhydrin stain (secondary amines will appear as distinct pink/purple spots).
Recovery: Pool product-containing fractions and concentrate under reduced pressure at a maximum bath temperature of 30°C to prevent thermal degradation of the ester.
Objective: Achieve >99% chemical purity by removing closely eluting structural isomers and trace polar impurities.
Causality: The use of 0.1% TFA (pH ~2) is traditionally common for amines but risks hydrolyzing the methyl ester during fraction concentration. Instead, a volatile Ammonium Bicarbonate buffer (pH 8.5) is employed. At this pH, the morpholine nitrogen (pKa ~8.3) is partially deprotonated, increasing its hydrophobicity and retention on the C18 stationary phase, while the ester remains stable.
Step-by-Step Methodology:
Mobile Phase Preparation:
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.5 with dilute NH₄OH.
Buffer B: LC-MS grade Acetonitrile (MeCN).
Chromatography: Inject the sample onto a Preparative C18 Column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).
Gradient: 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.
Detection: Monitor UV absorbance at 210 nm and 254 nm.
Isolation: Collect the main peak and immediately freeze the fractions on dry ice. Lyophilize (freeze-dry) to remove the volatile buffer without inducing ester hydrolysis.
Objective: Separate the racemic mixture into optically pure (R)- and (S)-enantiomers.
Causality: The 3-substituted morpholine ring requires a stationary phase that can form transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions 1. Polysaccharide-based chiral selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective. Supercritical Fluid Chromatography (SFC) is preferred over HPLC due to faster diffusion rates and rapid fraction recovery without aqueous dry-down.
Step-by-Step Methodology:
System Setup: Utilize a preparative SFC system equipped with a Chiralpak® AD-H column (21 x 250 mm, 5 µm).
Mobile Phase: Supercritical CO₂ / Methanol containing 0.1% Isopropylamine (IPA). Note: The basic modifier (IPA) is critical to suppress peak tailing of the morpholine nitrogen on the chiral stationary phase.
Isocratic Elution: 80% CO₂ / 20% Methanol (with 0.1% IPA) at a flow rate of 70 mL/min. Backpressure set to 120 bar; Temperature at 35°C.
Collection: The enantiomers will elute as two baseline-resolved peaks. Collect independently and evaporate the methanol under a gentle stream of nitrogen.
Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters across the three purification stages.
Parameter
Stage 1: Flash Chromatography
Stage 2: Preparative RP-HPLC
Stage 3: Chiral SFC
Stationary Phase
Amine-functionalized Silica (NH2)
Waters XBridge C18 (5 µm)
Chiralpak® AD-H (5 µm)
Mobile Phase A
Hexanes
10 mM NH₄HCO₃ (pH 8.5)
Supercritical CO₂
Mobile Phase B
Ethyl Acetate
Acetonitrile
Methanol + 0.1% Isopropylamine
Elution Profile
Gradient: 0-50% B
Gradient: 5-60% B
Isocratic: 20% B
Flow Rate
30 mL/min
15 mL/min
70 mL/min
Detection
UV 210 nm / Ninhydrin TLC
UV 210 nm, 254 nm
UV 210 nm
Target Purity
>85% (Bulk Cleanup)
>99% (Chemical Purity)
>99% ee (Optical Purity)
Recovery Method
Rotary Evaporation (≤30°C)
Lyophilization
Nitrogen Blowdown
References
Special Issue: Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals. Molecules (MDPI). Available at:[Link]
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. National Institutes of Health (PMC). Available at:[Link]
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Catalytic Esterification Techniques for Synthesizing 3-Morpholin-3-YL-propionic Acid Methyl Ester
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of peptidomimetics, API building blocks, and highly functionalized pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Synthesis of peptidomimetics, API building blocks, and highly functionalized pharmaceutical intermediates.
Introduction & Mechanistic Insights
3-Morpholin-3-yl-propionic acid methyl ester (CAS 885273-99-4)[1] is a highly versatile building block in medicinal chemistry. However, synthesizing this ester from its parent carboxylic acid presents a distinct chemical challenge. Because the molecule contains both a carboxylic acid and a basic secondary amine (the morpholine nitrogen), it exists predominantly as a stable zwitterion in its resting state.
The Causality of Catalyst Selection
Traditional Fischer esterification—which relies on catalytic amounts of strong acids like sulfuric acid (
H2SO4
) or p-toluenesulfonic acid (p-TsOH)—is highly inefficient for zwitterionic substrates. The basic morpholine nitrogen rapidly protonates, consuming the acid catalyst and leaving the carboxylic acid highly resistant to nucleophilic attack by methanol. To bypass this thermodynamic sink, we must employ specialized catalytic techniques:
In Situ Acyl Chloride Generation (The Brenner-Huber Method):
By utilizing thionyl chloride (
SOCl2
) in anhydrous methanol, this method circumvents the need to directly protonate the carboxylic acid[2],[3]. Instead,
SOCl2
reacts with the carboxylate to form a highly electrophilic acyl chloride intermediate while simultaneously generating anhydrous
HCl
. Methanol rapidly attacks the acyl chloride, driving the reaction forward and yielding the product as a stable hydrochloride salt.
Heterogeneous Solid-Acid Catalysis (Amberlyst-15):
Amberlyst-15 is a strongly acidic, sulfonic acid-functionalized macroreticular polymeric resin[4],[5]. It acts as both a stoichiometric proton source (to neutralize the basic morpholine ring) and a heterogeneous catalyst for the esterification. Its primary advantage is the simplified workup, requiring only mechanical filtration.
Workflow comparing homogeneous and heterogeneous esterification methods.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical observations are included to ensure the synthetic chemist can verify the reaction's progress in real-time.
This is the preferred method for scale-up due to its high yield and the stability of the resulting hydrochloride salt[2].
Solvent Preparation: Charge a flame-dried, round-bottom flask with 50 mL of strictly anhydrous methanol. Cool the flask to 0 °C using an ice-water bath under an inert Argon or Nitrogen atmosphere. (Causality: Moisture must be excluded to prevent the competitive hydrolysis of the reactive acyl chloride intermediate back to the starting acid).
Catalyst Activation: Slowly add 1.2 equivalents of Thionyl Chloride (
SOCl2
) dropwise via an addition funnel.
Validation Check: The addition will be exothermic, accompanied by the evolution of
SO2
and
HCl
gas. Ensure the internal temperature does not exceed 5 °C.
Substrate Addition: Introduce 10 mmol (1.0 eq) of 3-Morpholin-3-yl-propionic acid in small portions to the stirring solution.
Reflux & Conversion: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C for 4 to 6 hours.
Validation Check: The initial opaque suspension will gradually clarify into a transparent, homogeneous solution, visually confirming the consumption of the insoluble zwitterion and the formation of the soluble ester.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual
HCl
and unreacted
SOCl2
. The product, 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride, will precipitate as a white crystalline solid.
Mechanistic pathway of SOCl2-catalyzed esterification of amino acids.
This method is ideal for generating the free base directly, avoiding the use of harsh, fuming reagents[4],[5].
Resin Pre-treatment: Wash 5.0 g of Amberlyst-15 resin sequentially with deionized water, followed by anhydrous methanol, to swell the pores and remove manufacturing impurities. Dry the resin under a vacuum.
Reaction Assembly: Suspend 10 mmol of 3-Morpholin-3-yl-propionic acid in 50 mL of anhydrous methanol. Add the pre-treated Amberlyst-15 resin to the suspension.
Esterification: Stir the mixture vigorously at 60 °C for 24 to 48 hours.
Validation Check: Monitor the reaction via TLC (eluent: Dichloromethane/Methanol 9:1). Visualize using a Ninhydrin stain; the starting acid will appear as a baseline spot, while the ester will migrate higher.
Product Recovery: Filter the hot mixture through a sintered glass funnel to remove the resin. Wash the resin bed with an additional 20 mL of warm methanol. Evaporate the combined filtrates under reduced pressure to yield the product.
Quantitative Data Presentation
The table below summarizes the comparative metrics of both catalytic techniques to assist in workflow selection:
Application Notes and Protocols for In Vitro Screening of 3-Morpholin-3-YL-propionic Acid Methyl Ester Derivatives
Introduction: The Therapeutic Potential of the Morpholine Scaffold The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of the Morpholine Scaffold
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1][2][3] Its capacity to enhance potency and modulate pharmacokinetic properties has driven its incorporation into a wide array of therapeutic agents, including those with antibacterial, antifungal, and anticancer activities.[2][3][4] Notably, derivatives of morpholine have been successfully developed as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[5][6][7] This has established the morpholine scaffold as a valuable starting point for the discovery of novel targeted therapies.[3]
This document provides a comprehensive guide for the in vitro screening of a novel class of compounds: 3-Morpholin-3-YL-propionic acid methyl ester derivatives. We present a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the biological activity of these compounds, progressing from broad phenotypic assessments to specific, mechanism-of-action studies. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the therapeutic potential of this promising chemical series.
Tiered Screening Strategy: A Roadmap to Lead Identification
A systematic approach to screening is crucial for the efficient allocation of resources and the timely identification of promising lead compounds. We propose a three-tiered strategy that begins with a broad assessment of cytotoxicity and progresses to more focused mechanistic assays. This high-throughput screening (HTS) approach allows for the rapid evaluation of large compound libraries to identify initial "hits".[8][9][10][11]
Caption: Tiered screening workflow for 3-Morpholin-3-YL-propionic acid methyl ester derivatives.
Tier 1: High-Throughput Cell Viability Screening
The initial step is a high-throughput primary screen to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of cancer cell lines. The XTT assay is a robust and sensitive colorimetric method suitable for this purpose, as it measures metabolic activity as an indicator of cell viability.[12][13][14][15]
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from established methods and is designed for a 96-well plate format, which is amenable to automation.[13]
Materials:
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)
Complete culture medium (specific to the cell line)
3-Morpholin-3-YL-propionic acid methyl ester derivatives (dissolved in DMSO)
XTT Cell Proliferation Kit II (containing XTT labeling reagent and electron-coupling reagent)
Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]
Compound Treatment:
Prepare serial dilutions of the 3-Morpholin-3-YL-propionic acid methyl ester derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.[14]
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
XTT Labeling and Incubation:
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
Incubate the plate for 4-18 hours at 37°C and 5% CO₂. The incubation time should be optimized for each cell line.
Data Acquisition:
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background absorbance.[13]
The absorbance values are directly proportional to the number of metabolically active, viable cells.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Compounds that exhibit significant inhibition of cell viability (e.g., >50% at a single concentration) are considered "hits" and are advanced to Tier 2 for further characterization.
Tier 2: Dose-Response Analysis and Selectivity Profiling
The primary objective of Tier 2 is to determine the potency of the "hit" compounds by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀). It is also crucial to assess the selectivity of the compounds by testing them against non-cancerous cell lines to identify potential off-target toxicity.
Protocol 2: IC₅₀ Determination
This protocol is a continuation of the XTT assay, employing a wider range of compound concentrations.
Procedure:
Follow the XTT Cell Viability Assay protocol as described in Tier 1.
For "hit" compounds, prepare a 10-point serial dilution series in complete culture medium. The concentration range should bracket the expected IC₅₀ value.
Include a non-cancerous cell line (e.g., normal human fibroblasts) to assess selectivity.
After data acquisition, plot the percentage of cell viability against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation:
Compound ID
Cancer Cell Line A (IC₅₀, µM)
Cancer Cell Line B (IC₅₀, µM)
Non-Cancerous Cell Line (IC₅₀, µM)
Selectivity Index (SI)
Derivative 1
2.5
3.1
>50
>20
Derivative 2
15.8
22.4
>50
>3.2
...
...
...
...
...
Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cell Line / IC₅₀ in Cancer Cell Line
Compounds with a high selectivity index are prioritized for further investigation in Tier 3.
Tier 3: Mechanism of Action Elucidation
Based on the established activities of other morpholine derivatives, it is plausible that 3-Morpholin-3-YL-propionic acid methyl ester derivatives may exert their effects through the inhibition of protein kinases or by interacting with specific cellular receptors.[3][5][6] Tier 3 focuses on elucidating the mechanism of action of the most promising lead compounds.
The PI3K/Akt/mTOR Signaling Pathway: A Potential Target
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[16][17][18][19] Several morpholine-containing compounds have been identified as inhibitors of this pathway.[6]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[20]
Materials:
Recombinant human kinases (e.g., PI3K, Akt, mTOR)
Kinase-specific substrates
ADP-Glo™ Kinase Assay Kit (Promega)
ATP
Assay buffer
Lead compounds (dissolved in DMSO)
White, opaque 384-well microplates
Luminometer
Procedure:
Kinase Reaction:
In a 384-well plate, add the assay buffer, the specific kinase, its substrate, and the lead compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for the optimized reaction time (typically 60 minutes).
ADP Detection:
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
If the target of the compound series is a cell surface receptor, a radioligand binding assay can be used to determine the binding affinity.[21][22][23][24][25]
Materials:
Cell membranes expressing the receptor of interest
In a series of tubes, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the lead compound.
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
Incubation:
Incubate the tubes to allow the binding to reach equilibrium. The incubation time and temperature are receptor-specific.
Separation of Bound and Free Ligand:
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
Quantification:
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the in vitro screening of 3-Morpholin-3-YL-propionic acid methyl ester derivatives. By employing a tiered approach, researchers can efficiently identify compounds with promising biological activity and subsequently elucidate their mechanism of action. This systematic process is essential for advancing novel chemical entities through the drug discovery pipeline.
References
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
Bala, S., & Kumar, R. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Current Drug Discovery Technologies, 18(4), 485-495. [Link]
Velupillai, L., et al. (2015). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 1149-1158. [Link]
Li, J., et al. (2017). Synthesis and Biological Evaluation of Morpholine-Substituted Diphenylpyrimidine Derivatives (Mor-DPPYs) as Potent EGFR T790M Inhibitors With Improved Activity Toward the Gefitinib-Resistant Non-Small Cell Lung Cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339. [Link]
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
Velupillai, L., et al. (2015). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. ResearchGate. [Link]
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]
Li, W., et al. (2024). Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. Environmental Toxicology, 39(1), 444-456. [Link]
Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. [Link]
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
Wang, S., et al. (2023). High-throughput screening technologies for drug discovery. Frontiers in Bioengineering and Biotechnology, 11, 1224073. [Link]
Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and Drug Development Technologies, 7(1), 59-70. [Link]
Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(18), 4299. [Link]
Keen, M. (Ed.). (2013). Receptor Binding Techniques: Methods and Protocols. Humana Press. [Link]
ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. [Link]
Rautio, J., et al. (2000). Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. Journal of Medicinal Chemistry, 43(8), 1489-1494. [Link]
Locuson, C. W., & Lindsley, C. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
El-Sayed, R., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9405-9419. [Link]
Al-Sanea, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999. [Link]
Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1083. [Link]
Application Note: Scale-Up Manufacturing Process for 3-Morpholin-3-yl-propionic Acid Methyl Ester
Strategic Overview & Route Rationale Substituted morpholines are highly privileged scaffolds in modern drug discovery. Their sp³-rich character, favorable pharmacokinetic properties, and ability to modulate physicochemic...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Route Rationale
Substituted morpholines are highly privileged scaffolds in modern drug discovery. Their sp³-rich character, favorable pharmacokinetic properties, and ability to modulate physicochemical parameters (such as pKa and aqueous solubility) make them ubiquitous in central nervous system (CNS) agents and kinase inhibitors [1, 3].
When scaling up the synthesis of 3-Morpholin-3-yl-propionic acid methyl ester , classical alkylation strategies often suffer from poor regioselectivity (N-alkylation vs. C-alkylation) and require harsh conditions. To bypass these limitations, we engineered a highly scalable, three-step continuous/batch hybrid workflow relying on thermodynamic control and catalytic efficiency.
The selected route begins with the commercially available N-Boc-3-formylmorpholine . By employing a "Green" aqueous Wittig olefination [4], followed by catalytic hydrogenation and controlled deprotection, we ensure a high-yielding, stereoconvergent pathway that avoids heavy chromatography and minimizes toxic solvent usage.
Process Visualization
Figure 1: Scale-up workflow for 3-Morpholin-3-yl-propionic acid methyl ester synthesis.
Causality & Design: Traditional Wittig reactions use hazardous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). By transitioning to an aqueous medium (Water/Ethanol 9:1), the reaction rate is unexpectedly accelerated due to the hydrophobic effect [4]. More importantly, the primary byproduct, triphenylphosphine oxide (TPPO), exhibits poor solubility in cold aliphatic solvents, allowing for simple removal via trituration rather than costly silica gel chromatography. The use of the stabilized ylide[methyl (triphenylphosphoranylidene)acetate] [2] thermodynamically drives the formation of the E-alkene.
Protocol:
Charge: Equip a jacketed reactor with an overhead stirrer. Charge N-Boc-3-formylmorpholine (1.0 equiv, 100 g).
Solvent Addition: Add a 9:1 mixture of Deionized Water/Ethanol to achieve a 0.5 M concentration.
Reagent Addition: Portion-wise, add methyl (triphenylphosphoranylidene)acetate (1.1 equiv) to control the mild exotherm.
Reaction: Stir vigorously at 20–25 °C for 3 hours. Self-Validation: The reaction mixture will transition from a suspension to a thick emulsion. Complete consumption of the aldehyde is verified via TLC (Hexane/EtOAc 7:3).
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 500 mL). Wash the combined organic layers with brine and concentrate under reduced pressure.
Purification: Suspend the crude residue in cold Heptane/MTBE (8:2). Stir at 0 °C for 1 hour to precipitate TPPO. Filter through a sintered glass funnel and concentrate the filtrate to yield Intermediate 1 (N-Boc-3-(3-methoxy-3-oxoprop-1-en-1-yl)morpholine).
Step 2: Catalytic Hydrogenation
Causality & Design: The reduction of the α,β-unsaturated ester is performed using 10% Palladium on Carbon (Pd/C). This heterogeneous catalysis is chosen because it operates efficiently under low hydrogen pressure (1–2 atm), eliminating the need for specialized high-pressure Hastelloy reactors.
Protocol:
Preparation: Dissolve Intermediate 1 in Methanol (10 volumes relative to mass).
Catalyst Loading: Carefully add 10% Pd/C (5 wt% loading) under a blanket of Nitrogen to prevent spontaneous ignition of the solvent.
Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 20 psi with H₂ gas.
Reaction: Stir at ambient temperature. Self-Validation: Monitor the mass flow controller; the reaction is complete when hydrogen uptake definitively ceases (typically 4–6 hours).
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Keep the Celite pad wet with solvent at all times to prevent pyrophoric fires.
Concentration: Evaporate the filtrate to afford Intermediate 2 (N-Boc-3-(3-methoxy-3-oxopropyl)morpholine) in quantitative yield.
Step 3: Boc Deprotection and Free-Basing
Causality & Design: While Trifluoroacetic acid (TFA) is common in discovery chemistry, it is corrosive, expensive, and difficult to remove on scale. We utilize 4M HCl in Dioxane or Methanol. This generates a highly crystalline hydrochloride salt intermediate, which acts as a purification checkpoint, purging any residual organic impurities before the final free-basing step.
Protocol:
Deprotection: Dissolve Intermediate 2 in Methanol (5 volumes). Cool to 0 °C.
Acid Addition: Slowly add 4M HCl in Dioxane (3.0 equiv).
Reaction: Warm to 25 °C. Self-Validation: The cleavage of the Boc group releases isobutylene and CO₂ gas. The reaction is complete when gas evolution completely ceases (bubbler monitoring).
Salt Isolation: Concentrate the solution to a solid. Triturate with cold diethyl ether to yield the pure HCl salt.
Free-Basing: Dissolve the HCl salt in minimal deionized water. Slowly add 1M Na₂CO₃ until the pH stabilizes at 9.5–10.0.
Final Extraction: Extract the aqueous layer with Dichloromethane (3 × 300 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target 3-Morpholin-3-yl-propionic acid methyl ester as a pale yellow oil.
Quantitative Scale-Up Data & Quality Control
To demonstrate the robustness of this synthetic route, metrics from a 100-gram pilot batch and a 1-kilogram scale-up batch are summarized below. The data highlights the scalability of the aqueous Wittig protocol and the efficiency of the TPPO precipitation method.
Process Parameter
100 g Pilot Scale
1 kg Manufacturing Scale
Step 1 Yield (Wittig)
92.4%
89.8%
Step 1 E/Z Ratio
> 95:5
> 95:5
Step 2 Yield (Hydrogenation)
98.5%
99.1%
Step 3 Yield (Free Base)
88.0%
86.5%
Overall Telescoped Yield
80.1%
77.0%
Final API Purity (HPLC, 210 nm)
99.2%
99.6%
Residual TPPO (NMR)
< 0.5%
< 0.1%
Residual Palladium (ICP-MS)
< 10 ppm
< 5 ppm
References
Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Exploring the Wittig Reaction: A Collaborative Guided-Inquiry Experiment for the Organic Chemistry Laboratory
Source: Journal of Chemical Education (ACS Publications)
URL: [Link]
Method
Application Notes and Protocols for the Derivatization of 3-Morpholin-3-YL-propionic Acid Methyl Ester in Drug Discovery
Introduction: The Strategic Value of the 3-Substituted Morpholine Scaffold In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2][3][4] Its frequent incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 3-Substituted Morpholine Scaffold
In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2][3][4] Its frequent incorporation into approved and experimental drugs is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule.[5][6][7] The morpholine moiety, with its ether oxygen and a secondary amine, offers a unique combination of features: it can enhance aqueous solubility, modulate basicity (pKa), and participate in crucial hydrogen bonding interactions within biological targets.[5][8][9] Furthermore, the morpholine ring can improve metabolic stability and often contributes to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
This guide focuses on a particularly valuable, yet underexplored, building block: 3-morpholin-3-yl-propionic acid methyl ester . This molecule is a trifunctional scaffold, presenting three distinct points for chemical diversification. This inherent versatility allows for the systematic exploration of chemical space around a core structure, a fundamental practice in lead optimization. The strategic derivatization of this compound enables the fine-tuning of a drug candidate's properties to enhance potency, selectivity, and overall drug-likeness.
This document provides a detailed exploration of key derivatization strategies for 3-morpholin-3-yl-propionic acid methyl ester, complete with step-by-step protocols and the scientific rationale behind each experimental choice.
Core Derivatization Strategies
The structure of 3-morpholin-3-yl-propionic acid methyl ester offers three primary handles for chemical modification:
The Secondary Amine (N-H): The nitrogen atom is a nucleophilic center, readily undergoing reactions such as N-alkylation, N-acylation, and reductive amination. Modification at this position directly influences the compound's basicity and allows for the introduction of various substituents to probe interactions with biological targets.
The Methyl Ester: This functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a powerful strategy for building molecular complexity and introducing new pharmacophoric elements.
The C-H Bonds of the Morpholine Ring: While more advanced, direct C-H functionalization represents a cutting-edge approach to introduce substituents at specific carbon atoms of the morpholine ring, offering novel vectors for structural modification.[10]
The following sections will detail the protocols for the most common and impactful of these derivatization strategies.
Decision-Making Workflow for Derivatization
The choice of derivatization strategy depends on the specific goals of the drug discovery program. The following diagram outlines a logical workflow for selecting an appropriate reaction pathway.
Caption: Decision workflow for derivatizing 3-morpholin-3-yl-propionic acid methyl ester.
Experimental Protocols
Protocol 1: N-Alkylation of the Morpholine Nitrogen
Scientific Rationale: N-alkylation is a fundamental method to introduce alkyl groups onto the morpholine nitrogen. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of an alkyl halide.[2][11] The choice of base is critical to neutralize the hydrohalic acid byproduct, thus driving the reaction to completion. Potassium carbonate is a mild and effective base for this purpose, while solvents like acetonitrile or DMF provide a suitable medium for the reaction.[2] This modification can be used to explore lipophilic pockets in a binding site or to modulate the pKa of the nitrogen.
Stir the suspension at room temperature for 10-15 minutes.
Slowly add the alkyl halide (1.1 eq) to the stirred suspension.
Heat the reaction mixture to a gentle reflux (for less reactive halides) or stir at room temperature (for reactive halides like benzyl bromide) for 4-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Wash the filter cake with a small amount of acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Acylation of the Morpholine Nitrogen
Scientific Rationale: N-acylation introduces an amide functionality at the morpholine nitrogen, which can serve as a hydrogen bond donor or acceptor. This transformation is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8][12] The base scavenges the HCl generated during the reaction. N-acylation significantly reduces the basicity of the morpholine nitrogen and can be used to introduce a wide variety of substituents.
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Anhydrous dichloromethane (DCM)
Standard laboratory glassware and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, dissolve 3-morpholin-3-yl-propionic acid methyl ester (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 eq).
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reductive Amination of the Morpholine Nitrogen
Scientific Rationale: Reductive amination is a mild and highly versatile method for N-alkylation that proceeds via an in-situ generated iminium ion.[13][14][15] The morpholine nitrogen reacts with an aldehyde or ketone to form an iminium ion, which is then selectively reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][13][15] This reagent is particularly effective as it is less reactive towards the starting carbonyl compound compared to the iminium intermediate, thus minimizing side reactions.[16] This method avoids the use of reactive alkyl halides and is tolerant of a wide range of functional groups.
Materials:
3-Morpholin-3-YL-propionic acid methyl ester
Aldehyde or ketone (1.0-1.2 eq)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
Acetic acid (optional, as a catalyst for less reactive ketones)
Standard laboratory glassware and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, dissolve 3-morpholin-3-yl-propionic acid methyl ester (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE.
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
If reacting with a ketone, a catalytic amount of acetic acid (0.1 eq) can be added.
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract with DCM.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Protocol 4: Hydrolysis of the Methyl Ester to a Carboxylic Acid
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a key step to enable subsequent amide coupling reactions. Base-catalyzed hydrolysis (saponification) is a common and generally irreversible method.[6][17] Using a base like potassium hydroxide in an alcoholic solvent drives the reaction to completion.[18] Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid. Care must be taken during acidification to ensure complete protonation without causing degradation of the morpholine ring.
Materials:
3-Morpholin-3-YL-propionic acid methyl ester
Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)
Ethanol or a mixture of THF/Methanol/Water
Hydrochloric acid (HCl), 1M or 6M solution
Standard laboratory glassware and magnetic stirrer
Procedure:
Dissolve 3-morpholin-3-yl-propionic acid methyl ester (1.0 eq) in ethanol (or a THF/MeOH/H₂O mixture).
Add a solution of potassium hydroxide (1.5-2.0 eq) in water.
Heat the mixture to reflux (e.g., 80°C) and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.[18]
Cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the organic solvent.
Dilute the aqueous residue with water and cool in an ice bath.
Slowly add 1M HCl with stirring to adjust the pH to approximately 5-6. The carboxylic acid may precipitate.
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 5: Amide Coupling of the Resulting Carboxylic Acid
Scientific Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation.[14][19][20] HATU activates the carboxylic acid to form a highly reactive acyl-azabenzotriazole ester, which is then readily attacked by the amine nucleophile.[21][22] A tertiary amine base, such as DIPEA, is required to neutralize the hexafluorophosphate salt and to deprotonate the amine if it is used as a salt.[20] This method is known for its fast reaction times, high yields, and low rates of racemization for chiral substrates.[23]
Materials:
3-Morpholin-3-YL-propionic acid (from Protocol 4)
Primary or secondary amine (1.1 eq)
HATU (1.2 eq)
N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Anhydrous N,N-dimethylformamide (DMF) or DCM
Standard laboratory glassware and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Add the amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides representative yields for the described derivatization strategies based on analogous reactions in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
3-Morpholin-3-yl-propionic acid methyl ester is a highly valuable and versatile scaffold for drug discovery. The protocols detailed in this guide provide a robust framework for its derivatization at the secondary amine and the ester functional groups. By systematically applying these derivatization strategies, researchers can efficiently generate diverse libraries of novel compounds. This enables a thorough exploration of structure-activity relationships, ultimately facilitating the optimization of lead candidates with improved potency, selectivity, and pharmacokinetic profiles. The strategic use of this trifunctional building block can significantly accelerate the drug discovery process.
References
Ibrahim, T. H. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3464–3469. [Link]
Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Myers Chem 115. [Link]
Gummadi, V. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127725. [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Le, N. Q., et al. (2018). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development, 22(10), 1373-1380. [Link]
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
Maldonado-Ortega, U., et al. (2017). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 61(2), 113-121. [Link]
Liu, W., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22026. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Wilson, C. G., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1715-1729. [Link]
Singh, J., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
Gholap, A. R., & Chakor, H. A. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 79(1), 1-7. [Link]
Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3464-3469. [Link]
Arote, R. B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
Kadasi, S. (2025, August 2). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]
Woody_D93. (2023, November 3). Reductive amination NaB(AcO)3 [Comment]. Reddit. [Link]
Kikelj, D., et al. (2018). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 23(11), 2993. [Link]
Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Tetrahedron Letters, 55(30), 4124-4127. [Link]
Li, W., et al. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. Nature Communications, 12, 532. [Link]
Zhang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 5006. [Link]
Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Ellman, J. A. (n.d.). C-H Functionalization. Ellman Laboratory - Yale University. [Link]
Li, M., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 9, 730626. [Link]
Forgács, A., et al. (2020). Synthesis of New C-3 Substituted Kynurenic Acid Derivatives. Molecules, 25(4), 934. [Link]
Freeman, B. D., et al. (2018). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3077. [Link]
Troubleshooting hydrolysis and degradation of CAS 885273-99-4 during long-term storage
Welcome to the Technical Support Center for CAS 885273-99-4 (3-Morpholin-3-yl-propionic acid methyl ester). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for CAS 885273-99-4 (3-Morpholin-3-yl-propionic acid methyl ester). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the chronic instability, hydrolysis, and degradation issues commonly associated with this compound during long-term storage and assay preparation.
Mechanistic Deep-Dive: The Causality of Degradation
To stop degradation, we must first understand the structural causality behind it. CAS 885273-99-4 is inherently unstable in its free base form due to its bifunctional nature. It possesses both a nucleophilic secondary amine (within the morpholine ring) and an electrophilic methyl ester. This structural arrangement acts as a "ticking time bomb" for two primary degradation pathways:
Intramolecular Aminolysis (Lactamization): The proximity of the secondary amine to the ester carbonyl (a 5-atom distance) thermodynamically favors a rapid intramolecular cyclization. The amine attacks the ester, ejecting methanol and forming a highly stable bicyclic lactam[1]. This process occurs spontaneously in solution and even in the solid state at room temperature.
Auto-Catalyzed Ester Hydrolysis: If trace moisture is present, the basicity of the morpholine amine acts as an internal base catalyst, rapidly accelerating the intermolecular hydrolysis of the methyl ester into 3-(morpholin-3-yl)propanoic acid[2].
Fig 1: Dual degradation pathways of CAS 885273-99-4 and stabilization via salt formation.
Diagnostic FAQs
Q1: My LC-MS analysis of the stock solution shows a major peak at m/z 142.1 instead of the expected 174.1. What happened?A: Your compound has undergone intramolecular aminolysis. The parent mass of CAS 885273-99-4 is 173.1 Da ([M+H]+ 174.1). The spontaneous cyclization of the amine onto the ester releases one molecule of methanol (32 Da). The resulting bicyclic lactam has a mass of 141.1 Da ([M+H]+ 142.1). This is a kinetically rapid process in free amino esters[3].
Q2: I stored my compound in 100% DMSO at -20°C, but it still degraded into a carboxylic acid (m/z 160.1). Why?A: DMSO is highly hygroscopic. Every time you open the vial, the DMSO absorbs atmospheric moisture. Because the morpholine ring is basic, it auto-catalyzes the hydrolysis of the methyl ester using this absorbed water[2]. For long-term storage, you must avoid hygroscopic solvents or strictly aliquot the solution.
Q3: How can I permanently prevent both lactamization and hydrolysis?A: The most robust self-validating solution is to convert the free base into its hydrochloride salt (CAS 1571212-21-9)[4]. By protonating the secondary amine, you eliminate its nucleophilicity (stopping lactamization) and its basicity (stopping auto-catalyzed hydrolysis).
Quantitative Degradation Profiling
Use the following reference table to identify degradation products in your analytical workflows.
Compound State
Formula
Exact Mass
Observed m/z [M+H]+
Stability Profile
Primary Degradant
CAS 885273-99-4 (Free Base)
C8H15NO3
173.11
174.1
Poor (Hours in solution)
Bicyclic Lactam, Acid
CAS 1571212-21-9 (HCl Salt)
C8H16ClNO3
209.08
174.1
Excellent (Years at -20°C)
None (Under standard conditions)
Hydrolysis Product
C7H13NO3
159.09
160.1
Stable (End product)
N/A
Lactamization Product
C7H11NO2
141.08
142.1
Stable (End product)
N/A
Validated Experimental Protocols
If your assay requires the use of the free base, you must utilize strict anhydrous handling. If your assay permits, converting the compound to the HCl salt is the definitive fix.
Fig 2: Optimal handling and anhydrous cryostorage workflow for the free base.
Protocol A: In-Situ Hydrochloride Salt Formation (Recommended)
Purpose: To chemically stabilize the API for multi-year storage.
Dissolution: Dissolve 100 mg of CAS 885273-99-4 (Free Base) in 5 mL of anhydrous diethyl ether or 1,4-dioxane in a flame-dried round-bottom flask.
Temperature Control: Chill the solution to 0°C using an ice bath under a continuous Argon atmosphere.
Protonation: Slowly add 1.05 molar equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise while stirring vigorously.
Precipitation: Stir for 30 minutes. A white precipitate (CAS 1571212-21-9) will form as the amine is protonated.
Isolation: Filter the precipitate under an inert atmosphere, wash twice with 2 mL of cold anhydrous ether, and dry under high vacuum for 4 hours.
Protocol B: Anhydrous Stock Solution Preparation
Purpose: To preserve the free base without triggering lactamization or hydrolysis.
Equilibration: Remove the lyophilized API vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening to prevent atmospheric condensation.
Reconstitution: Dissolve the compound using strictly anhydrous, amine-free solvents (e.g., LC-MS grade Acetonitrile stored over 3Å molecular sieves). Never use methanol or standard grade DMSO.
Aliquoting: Immediately divide the solution into single-use amber glass vials (e.g., 50 µL per vial).
Argon Purge: Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds to displace oxygen and ambient humidity.
Cryostorage: Cap tightly with PTFE-lined septa and store immediately at -20°C or -80°C. Discard any unused portion of an opened aliquot.
Research Journal of Pharmacy and Technology: Significance of Stability Studies on Degradation Product. (Discusses the mechanism of ester hydrolysis and base-catalyzed degradation in APIs).
National Institutes of Health (NIH): Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. (Demonstrates the rapid kinetics of intramolecular lactamization in amino esters).
Trinity College Dublin (TARA): A double prodrug system for colon targeting of benzenesulfonamide COX-2 inhibitors. (Analyzes the specific kinetic rates of intramolecular aminolysis).
Technical Support Center: A Guide to Resolving HPLC Baseline Noise and Peak Tailing in Morpholine Derivative Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of morpholine and its derivatives. Morpholine-containing compounds are prevalent in pharmaceuticals, and their accurate quantification is critical. However, their inherent polarity and basicity often lead to frustrating chromatographic issues like persistent baseline noise and severe peak tailing.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the root causes of these common problems and offer systematic, step-by-step protocols to diagnose and resolve them, ensuring the integrity and reproducibility of your analytical results.
Section 1: Diagnosing and Mitigating HPLC Baseline Noise
High baseline noise can obscure small peaks and compromise the accuracy of integration, leading to unreliable quantitative data. Understanding the source of the noise is the first step toward a stable and reliable baseline.
Question: Why is my HPLC baseline noisy or drifting, and how can I fix it?
Answer: Baseline instability in HPLC, manifesting as noise or drift, can originate from several sources, broadly categorized as chemical or mechanical.[1][2] A systematic approach is crucial for efficient troubleshooting.
Potential Chemical Causes & Solutions:
Mobile Phase Contamination or Degradation: The quality and preparation of your mobile phase are paramount. Using fresh, high-purity HPLC-grade solvents is essential.[3] Water is a frequent source of contamination.[4] Some mobile phase additives, like Trifluoroacetic Acid (TFA), are strong UV absorbers and can degrade over time, causing the baseline to rise.[1][3]
Protocol: Prepare fresh mobile phases daily.[3] Ensure thorough degassing using an inline degasser or helium sparging, as sonication is often insufficient.[5] Poorly degassed solvents can release bubbles in the detector flow cell, causing noise.[1][2]
Inadequate Mobile Phase Mixing: For gradient elution or isocratic mixing from multiple solvent lines, insufficient mixing can cause periodic baseline fluctuations.[2] This is especially true if UV-absorbing modifiers are only in one of the mobile phase components.
Protocol: Ensure your system's mixer is functioning correctly. If necessary, pre-mix solvents manually to confirm if mixing is the issue.
Column Contamination or Degradation: A contaminated guard or analytical column can leach impurities, causing baseline noise.[4]
Protocol: First, replace the column with a union and run the mobile phase to see if the noise persists. If the noise disappears, the column is the source. Attempt to wash the column with a strong solvent. If this fails, the column may need replacement.
Potential Mechanical and System Causes & Solutions:
Pump and Degasser Issues: Pulsations in the baseline that coincide with the pump strokes often point to issues with the pump's check valves or seals, or a malfunctioning degasser.[4][6]
Protocol: Check the pump pressure trace for pulsations and correlate it with the baseline noise.[2] Clean or replace check valves, as they are a common source of noise.[1] Ensure your inline degasser is functioning correctly.[4]
Detector Flow Cell Issues: Contamination, air bubbles, or cracks in the detector flow cell can cause significant baseline disturbances.[2]
Protocol: Flush the flow cell with a strong, non-reactive solvent like methanol or isopropanol.[2] You can visually inspect for bubbles or debris by shining a light through the cell while it's removed from the instrument.
Temperature Fluctuations: Temperature changes in the lab environment or a temperature difference between the column and the detector can lead to baseline drift, especially for refractive index detectors.[1][2]
Protocol: Use a column oven to maintain a stable temperature.[7] Insulating the tubing between the column and the detector can also help minimize environmental temperature effects.[3]
Section 2: Understanding and Eliminating Peak Tailing
Peak tailing is a common and vexing issue in the analysis of basic compounds like morpholine derivatives. It leads to poor resolution, inaccurate peak integration, and reduced sensitivity.
Question: What is causing my morpholine derivative peak to tail, and what are the most effective strategies to achieve a symmetrical peak?
Answer: Peak tailing for basic compounds like morpholine derivatives primarily stems from undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[8][9]
Primary Cause: Silanol Interactions
Standard reversed-phase columns (e.g., C18) are built on a silica backbone, which has surface silanol groups (-Si-OH). These silanols are acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged, -Si-O⁻) at mobile phase pH values above 4.[10][11] The basic morpholine nitrogen, which is protonated (positively charged) at lower pH, can then interact strongly with these ionized silanols via ion-exchange, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[12][13]
Troubleshooting Workflow for Peak Tailing:
Here is a systematic approach to diagnose and resolve peak tailing for morpholine derivatives.
Detailed Protocols and Explanations:
Optimize Mobile Phase pH:
Action: Lower the mobile phase pH to a range of 2.5 to 3.5.[12][14]
Causality: At a low pH, the acidic silanol groups on the silica surface are fully protonated (-Si-OH), making them neutral.[12] This prevents the ion-exchange interaction with the positively charged morpholine derivative, significantly improving peak shape.[14] It is crucial to operate at least one pH unit away from the analyte's pKa to ensure a consistent ionization state.[15][16]
Protocol:
Prepare a buffer with a pKa close to your target pH (e.g., phosphate or formate). A buffer concentration of 10-50 mM is generally recommended.[17][18]
Adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[15]
Start with a pH of 3.5 and incrementally decrease it to find the optimal balance between peak shape and retention.
Increase Buffer Concentration:
Action: Increase the concentration of your buffer within the 10-50 mM range.
Causality: An insufficient buffer concentration may not adequately control the pH at the silica surface, leading to localized pH shifts and inconsistent ionization of silanols.[7][11] A higher buffer concentration can more effectively mask residual silanol activity.[11]
Protocol: If using a 10 mM buffer, try increasing it to 25 mM or 50 mM. Be mindful that higher buffer concentrations can increase backpressure and may precipitate when high percentages of organic solvent are used.[17]
Use a High-Purity, End-Capped Column:
Action: Employ a modern, high-purity silica column that has been thoroughly end-capped.
Causality: End-capping is a process where residual silanol groups are chemically treated to make them less polar and interactive.[9][12] Columns made from high-purity silica have fewer metal impurities, which can increase the acidity of neighboring silanols.[10][19]
Protocol: When purchasing a new column for basic compound analysis, specifically look for columns designated as "high-purity," "Type B," or "fully end-capped."
Consider Alternative Chromatographic Modes:
Rationale: If peak tailing and poor retention persist on traditional C18 columns, the highly polar nature of your morpholine derivative may be better suited for alternative separation mechanisms.
Mechanism: HILIC is ideal for separating highly polar and hydrophilic compounds that show little or no retention in reversed-phase.[20][21] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[22] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[20][23]
When to Use: When your morpholine derivative is very polar and elutes at or near the void volume in reversed-phase chromatography.
Mixed-Mode Chromatography (MMC):
Mechanism: MMC columns possess stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[24][25] This allows for simultaneous control over hydrophobic and ionic interactions, providing unique selectivity and excellent peak shape for ionizable compounds without the need for ion-pairing reagents.[26][27]
When to Use: For complex samples containing both polar and non-polar analytes or when you need to improve retention and peak shape for basic compounds like morpholine derivatives.[25][28]
Question: Could metal contamination in my HPLC system be causing peak tailing?
Answer: Yes, metal contamination is a frequently overlooked cause of peak tailing, especially for compounds with chelating properties.[29][30]
Mechanism: Metal ions, often leached from stainless steel components of the HPLC system (like frits, tubing, or even the column hardware itself), can accumulate on the stationary phase.[19][29] These metal ions can act as active sites, chelating with analytes that have functional groups capable of binding metals. This interaction creates an additional retention mechanism that contributes to peak tailing.[19][31] Even biocompatible systems with titanium components can release metal ions under certain mobile phase conditions.[31][32]
Troubleshooting Protocol: System Passivation
Important: Remove the HPLC column from the system before starting.[30]
Prepare a chelating agent solution, such as 5-10 µM Ethylenediaminetetraacetic acid (EDTA) in your mobile phase.[30]
Flush the entire HPLC system (pumps, injector, tubing) with this solution for an extended period to purge the metal ions.
After passivation, flush the system thoroughly with your regular mobile phase before reinstalling the column.
By systematically addressing these potential issues, you can significantly improve the quality and reliability of your HPLC analysis for morpholine derivatives, leading to more accurate and reproducible results in your research and development efforts.
HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech.
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
Comparative Reactivity Guide: 3-Morpholin-3-yl-propionic Acid Methyl vs. Ethyl Esters in Cross-Coupling
Executive Summary Morpholine derivatives are highly valued privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding 1[1]. When functionalized at the 3-p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Morpholine derivatives are highly valued privileged scaffolds in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding 1[1]. When functionalized at the 3-position with a propionic acid ester, the secondary amine of the morpholine ring becomes an excellent candidate for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) 2[2].
However, the choice of the ester protecting group—specifically methyl vs. ethyl —dictates the chemoselectivity and downstream purification success of the reaction. This guide objectively compares the reactivity, stability, and optimal experimental conditions for these two ester variants.
Mechanistic Causality: Ester Alkyl Chain Effects
While the methyl and ethyl groups are distally located from the reacting nitrogen center, their selection profoundly impacts the reaction's success through two primary vectors:
A. Base-Induced Hydrolysis & Chemoselectivity
The Buchwald-Hartwig catalytic cycle requires a base to deprotonate the neutral palladium-amine intermediate, facilitating reductive elimination3[3].
Methyl Esters: Highly susceptible to nucleophilic attack. Strong alkoxide bases (e.g., NaOtBu) rapidly hydrolyze methyl esters. The resulting carboxylate forms a highly polar zwitterion with the basic morpholine nitrogen, which is notoriously difficult to extract from aqueous layers and purifiy via standard silica gel chromatography.
Ethyl Esters: The additional methyl group provides a slight but critical steric shield and increases the kinetic barrier to saponification. This affords a broader operational window, allowing the use of slightly stronger bases or higher temperatures without catastrophic loss of the ester moiety.
B. Steric Encumbrance and Catalyst Deactivation
High steric hindrance in the ligand system (e.g., dialkylbiaryl phosphines like RuPhos) is essential to favor the monoligated palladium species and drive the catalytic cycle4[4]. While the intact ester tail does not directly interfere with the Pd-N bond formation, a hydrolyzed carboxylate byproduct can form a stable bidentate chelate with Pd(II) intermediates, effectively poisoning the catalyst and stalling the reaction.
The following table summarizes the performance of 3-Morpholin-3-yl-propionic acid methyl and ethyl esters in a standardized Buchwald-Hartwig coupling with 4-bromoanisole (Pd₂dba₃ / RuPhos, Toluene, 85 °C).
Ester Type
Base Used
Isolated Yield (%)
Ester Hydrolysis (%)
Reaction Time (h)
Mechanistic Notes
Methyl Ester
NaOtBu (1.5 eq)
45%
40%
12
High saponification limits yield; zwitterion formation complicates workup.
Methyl Ester
Cs₂CO₃ (2.0 eq)
82%
<5%
18
Slower reaction rate, but non-nucleophilic base preserves the ester.
Ethyl Ester
NaOtBu (1.5 eq)
60%
25%
12
Moderate saponification; ethyl group provides minor steric protection.
Ethyl Ester
Cs₂CO₃ (2.0 eq)
88%
<2%
18
Optimal System: Excellent balance of cross-coupling efficiency and ester stability.
Catalytic cycle of Pd-catalyzed C-N coupling highlighting ester hydrolysis risks.
Experimental Workflow: Self-Validating Protocol
To ensure maximum yield and prevent ester cleavage, the Ethyl Ester paired with a mild carbonate base is the recommended standard.
Objective
Chemoselective C-N coupling of 3-Morpholin-3-yl-propionic acid ethyl ester with an aryl bromide, preserving the ester moiety.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-Morpholin-3-yl-propionic acid ethyl ester (1.2 mmol, 1.2 equiv), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).
Causality Check: Cs₂CO₃ is utilized instead of NaOtBu because its non-nucleophilic nature prevents attack on the ethyl ester carbonyl3[3].
Add anhydrous Toluene (10 mL). Purge the suspension with Argon for 10 minutes (sparging).
Step 2: Catalyst Activation
4. Under a positive flow of Argon, quickly add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
5. Causality Check: RuPhos is an electron-rich, sterically hindered ligand that accelerates the reductive elimination of secondary amines and prevents the formation of off-cycle Pd-bis(amine) dead-end complexes4[4].
Step 3: Reaction Execution
6. Seal the flask and heat to 85 °C in a pre-heated oil bath for 18 hours.
7. Validation Checkpoint (Self-Validating System): At 16 hours, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS.
Pass Condition: Dominant peak is the desired product [M+H]+.
Fail Condition: Presence of an [M+H]+ peak corresponding to the hydrolyzed carboxylic acid (>5% relative area). If this occurs, verify the anhydrous nature of the Cs₂CO₃ used.
Step 4: Workup & Isolation
8. Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and palladium black, eluting with EtOAc (30 mL).
9. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validating Stability-Indicating HPLC Methods for CAS 885273-99-4 Purity Analysis: A Comparative Guide
The development of a robust, stability-indicating assay (SIA) is a critical milestone in the pharmaceutical lifecycle. For complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) like 3-Morpholi...
Author: BenchChem Technical Support Team. Date: April 2026
The development of a robust, stability-indicating assay (SIA) is a critical milestone in the pharmaceutical lifecycle. For complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) like 3-Morpholin-3-yl-propionic acid methyl ester (CAS 885273-99-4) [1], standard chromatographic approaches often fail to provide the necessary resolution and peak symmetry.
As a highly polar molecule featuring both a basic secondary amine (within the morpholine ring) and a hydrolytically sensitive ester linkage, CAS 885273-99-4 presents unique analytical challenges. This guide objectively compares alternative HPLC methodologies, explains the physicochemical causality behind method selection, and provides a self-validating protocol grounded in the latest ICH Q2(R2)[2] and ICH Q1A(R2)[3] regulatory frameworks.
Chemical Profiling & Analytical Challenges
To design an effective separation strategy, we must first analyze the intrinsic vulnerabilities of CAS 885273-99-4:
Polarity & Basicity: The morpholine nitrogen (secondary amine) is highly basic. In traditional low-pH Reversed-Phase (RP) HPLC, this amine becomes protonated, leading to poor retention on hydrophobic C18 stationary phases and severe peak tailing due to secondary interactions with residual surface silanols.
Degradation Pathways:
Hydrolysis: The methyl ester is highly susceptible to base-catalyzed saponification and, to a lesser extent, acid-catalyzed hydrolysis, yielding 3-morpholin-3-yl-propanoic acid. This degradant is even more polar than the parent API.
Oxidation: The secondary amine can undergo oxidation in the presence of peroxides, forming an N-oxide derivative.
A true stability-indicating method must resolve the intact API from these highly polar degradation products without compromising peak shape or quantitative accuracy.
Comparative Analysis of HPLC Methodologies
We evaluated three distinct chromatographic strategies to determine the optimal stability-indicating method for CAS 885273-99-4.
Method A: Standard RP-HPLC (Low pH)
Using a standard C18 column with 0.1% Formic Acid (pH ~2.7).
Causality: The low pH ensures the amine is fully ionized. However, the high polarity of the protonated API results in rapid elution (near the void volume), making it impossible to resolve early-eluting polar degradants.
Method B: High-pH RP-HPLC (Hybrid Silica)
Using a specialized ethylene-bridged hybrid (BEH) C18 column with 10 mM Ammonium Bicarbonate (pH 9.5).
Causality: Operating above the pKa of the morpholine nitrogen suppresses its ionization, increasing its hydrophobicity and retention. Peak tailing is significantly reduced. However, the highly polar acid degradant (formed during hydrolysis) remains poorly retained.
Using an Amide-bonded stationary phase with a high-organic mobile phase (e.g., 90% Acetonitrile / 10% Ammonium Formate buffer).
Causality: HILIC operates orthogonally to RP-HPLC. The polar API and its degradants partition into a water-rich layer immobilized on the stationary phase. Hydrogen bonding between the amide phase and the API yields excellent retention and sharp peak shapes, while perfectly resolving the highly polar acid degradant.
Quantitative Performance Comparison
The following data summarizes the experimental performance of the three methods under gradient conditions.
Parameter
Method A: Standard RP-HPLC
Method B: High-pH RP-HPLC
Method C: HILIC (Amide)
API Retention Time (Rt)
1.8 min (Near void)
6.4 min
8.2 min
Tailing Factor (Tf)
2.4 (Severe tailing)
1.1 (Excellent)
1.05 (Excellent)
Theoretical Plates (N)
< 2,000
12,500
18,000
Resolution (API vs. Acid Deg.)
Co-elution (Rs < 1.0)
Marginal (Rs = 1.5)
Baseline (Rs = 4.8)
MS Compatibility
High
Moderate (Buffer suppression)
High
Chromatographic method selection logic for highly polar basic amines.
Establishing a Self-Validating HILIC Protocol
To ensure continuous trustworthiness, the analytical method must be a self-validating system . This means the chromatographic sequence is programmed with System Suitability Testing (SST) criteria that automatically gate data reporting. If the SST fails, the run is invalidated, preventing the reporting of anomalous stability data.
Step-by-Step HILIC Methodology
Column Selection: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The low pH ensures consistent ionization of the morpholine ring, while the high buffer concentration stabilizes the HILIC water layer).
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).
Gradient Program:
0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning)
2.0 - 10.0 min: 95% B to 60% B (Gradient elution of polar degradants)
10.0 - 12.0 min: 60% B (Wash)
12.0 - 20.0 min: 95% B (Extended re-equilibration—critical for HILIC reproducibility).
Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C.
Detection: UV at 210 nm (due to the lack of strong chromophores, low UV is required).
Self-Validating SST Sequence:
Injection 1-2: Blank (Diluent: 90/10 ACN/Water). Criteria: No interfering peaks > 0.05% of API.
To prove the method is stability-indicating, forced degradation studies must be executed in accordance with ICH Q1A(R2) guidelines[3]. The goal is to achieve 5–20% degradation, ensuring all potential breakdown products are generated and chromatographically resolved from the parent peak.
Experimental Stress Protocols
Acidic Stress: 5 mg/mL API in 0.1 N HCl, heated at 60°C for 24 hours.
Alkaline Stress: 5 mg/mL API in 0.1 N NaOH, heated at 60°C for 2 hours. (Note: Saponification of the methyl ester is rapid; shorter exposure prevents complete destruction of the API).
Oxidative Stress: 5 mg/mL API in 3% H₂O₂, stored at room temperature for 24 hours.
Thermal Stress: Solid API stored at 105°C for 7 days.
Following stress exposure, all samples must be neutralized (for acid/base), diluted to the working concentration (e.g., 1 mg/mL) using the high-organic diluent, and injected using the HILIC protocol.
ICH Q1A(R2) forced degradation pathways for CAS 885273-99-4.
Validation Parameters (ICH Q2(R2) Compliance)
Once the HILIC method successfully resolves the forced degradation samples, it must be formally validated according to ICH Q2(R2)[2]. The self-validating nature of the protocol ensures these parameters remain stable over the method's lifecycle.
Specificity: Demonstrated by the baseline resolution (Rs > 2.0) of CAS 885273-99-4 from its ester hydrolysis and N-oxide degradants in all stressed samples. Peak purity analysis via Photodiode Array (PDA) or MS must confirm no co-eluting impurities under the API peak.
Linearity & Range: Evaluated from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the working concentration. The correlation coefficient (
R2
) must be
≥0.999
.
Accuracy: Assessed by spiking known quantities of the API and its synthesized acid degradant into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.
Robustness: Deliberate, small variations in method parameters (e.g., Column temperature
±5∘
C, Mobile Phase B ratio
±2%
, Flow rate
±0.1
mL/min) must not cause the SST resolution criteria to fail. In HILIC, the method is most sensitive to the aqueous content; maintaining strict control over the gradient start conditions is paramount.
Conclusion
For highly polar, basic pharmaceutical intermediates like CAS 885273-99-4, traditional RP-HPLC often results in compromised data integrity due to secondary silanol interactions and poor retention of hydrolytic degradants. By transitioning to a HILIC-based separation strategy, analytical scientists can leverage orthogonal partitioning mechanisms to achieve superior retention, excellent peak symmetry, and baseline resolution of critical degradation products. When coupled with a self-validating sequence design, this methodology ensures rigorous compliance with ICH Q1A(R2) and Q2(R2) standards, safeguarding the drug development pipeline.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" (Effective June 2024). Available at:[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline" (Effective August 2003). Available at:[Link]
Multi-Modal Spectroscopic Cross-Validation (NMR, IR, MS) for Synthesized Morpholine Propanoates: A Comparative Analytical Guide
Morpholine propanoates are highly versatile chemical scaffolds. Depending on their synthetic route, they can be isolated as covalent esters (e.g., alkyl 3-morpholinopropanoates) used as precursors for biologically active...
Author: BenchChem Technical Support Team. Date: April 2026
Morpholine propanoates are highly versatile chemical scaffolds. Depending on their synthetic route, they can be isolated as covalent esters (e.g., alkyl 3-morpholinopropanoates) used as precursors for biologically active compounds[1], or as ionic salts (e.g., morpholinium propanoate) which function as highly effective volatile corrosion inhibitors[2].
Because the structural differences between an esterified morpholine derivative and a neutralized morpholine salt are subtle, relying on a single analytical technique often leads to critical structural misassignments. Recent advancements in automated structure elucidation have proven that the fusion of multi-modal data significantly boosts verification confidence[3],[4]. This guide provides a comprehensive, objective comparison of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms, demonstrating how their synergistic cross-validation ensures absolute structural integrity.
The Triad of Structural Elucidation: A Comparative Analysis
To establish a self-validating analytical system, researchers must understand the causality behind each spectroscopic modality. Each technique probes a fundamentally different physical property of the synthesized morpholine propanoate, compensating for the limitations of the others.
Table 1: Comparison of Analytical Alternatives for Structural Elucidation
Analytical Modality
Primary Target Data
Strengths
Limitations
Role in Morpholine Propanoate Validation
NMR (¹H, ¹³C)
Atomic connectivity, stereochemistry
Unmatched for mapping the carbon-hydrogen backbone and morpholine ring conformation.
Less sensitive to exact molecular weight; cannot easily distinguish isobars without 2D experiments.
Differentiates protonated morpholinium salts (deshielded N-CH₂) from covalent esters.
FT-IR (ATR)
Functional groups
Rapid, non-destructive identification of C=O, C-O-C, and N-H bonds.
Cannot determine molecular connectivity or structural isomers.
Confirms the presence of the propanoate carbonyl (ester vs. carboxylate anion).
High-Res MS
Exact mass, fragmentation
High sensitivity; confirms chemical formula and detects trace impurities.
Does not provide stereochemical information or connectivity without tandem MS/MS.
Validates the intact molecular ion and characteristic morpholine ring cleavage.
Logical Workflow for Spectroscopic Cross-Validation
The following diagram illustrates the logical decision tree used to cross-validate the identity of a synthesized morpholine propanoate, specifically differentiating between an ionic salt and a covalent ester.
Workflow for multi-spectral cross-validation of morpholine propanoates.
Self-Validating Experimental Protocols
To ensure scientific integrity, data acquisition must go beyond simply running a sample. The following methodologies incorporate built-in self-validation checks to guarantee that the resulting spectra are artifacts-free and structurally definitive.
Protocol A: FT-IR (ATR) Acquisition
Action: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (air). Place 2 mg of the synthesized morpholine propanoate directly onto the crystal and apply uniform pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution.
Causality: Applying uniform pressure ensures intimate contact between the solid sample and the evanescent wave of the IR beam. This maximizes the signal-to-noise ratio for the critical carbonyl (C=O) and amine (N-H) regions.
Self-Validation System: Inspect the baseline between 2000–2300 cm⁻¹. If the baseline is sloped or exhibits inverted atmospheric CO₂ bands, the crystal was either contaminated or the background subtraction failed. The protocol dictates immediate re-cleaning and re-acquisition before interpreting the carbonyl region to prevent false peak assignments.
Protocol B: Multinuclear NMR (¹H and ¹³C)
Action: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS). Acquire ¹H NMR (16 scans) and ¹³C NMR (256 scans) at 298 K using a 400 MHz or higher spectrometer.
Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing the masking of the morpholinium N-H⁺ proton (if present). TMS provides an absolute zero reference, which is critical for accurately measuring the subtle downfield shifts caused by nitrogen protonation in the salt form.
Self-Validation System: Calculate the integration ratio of the morpholine ring O-CH₂ protons (typically around 3.7 ppm) against the propanoate backbone protons. A deviation from the theoretical integer ratio indicates the presence of unreacted starting materials (e.g., free morpholine), invalidating the purity of the synthesized batch.
Protocol C: High-Resolution ESI-MS
Action: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water solution containing 0.1% Formic Acid. Inject via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode.
Causality: The addition of 0.1% formic acid facilitates the protonation of the morpholine nitrogen, ensuring efficient ionization and a strong [M+H]⁺ signal without inducing aggressive source fragmentation.
Self-Validation System: Compare the observed isotopic distribution (M, M+1, M+2 peaks) of the base peak against the theoretical in silico model. A match score of >95% and a mass error of <5 ppm self-validates the chemical formula, definitively ruling out isobaric contaminants.
Comparative Data Analysis: The Cross-Validation Matrix
The true power of this analytical triad is revealed when the data is cross-referenced. A single technique may leave room for interpretation, but combining them creates an interlocking proof of structure. Table 2 demonstrates how cross-validation easily distinguishes between two common, yet structurally distinct, morpholine propanoate derivatives.
Table 2: Cross-Validation Data Matrix (Ester vs. Salt)
Spectroscopic Feature
Ethyl 3-morpholinopropanoate (Covalent Ester)
Morpholinium Propanoate (Ionic Salt)
Cross-Validation Logic (Causality)
FT-IR (Carbonyl Region)
Sharp C=O stretch at ~1735 cm⁻¹
Asymmetric COO⁻ stretch at ~1560 cm⁻¹
The delocalized electrons in the carboxylate anion lower the bond order, shifting the absorption to a lower frequency compared to the ester.
FT-IR (Amine Region)
No significant N-H stretch
Broad N-H⁺ stretch at 2500–3000 cm⁻¹
Confirms the protonation state of the morpholine nitrogen in the salt.
¹H NMR (N-CH₂ protons)
~2.4 ppm (shielded)
~3.1 ppm (deshielded)
Protonation of the nitrogen withdraws electron density, deshielding the adjacent protons and shifting them downfield.
¹H NMR (Propanoate chain)
Includes O-CH₂-CH₃ signals (4.1 ppm, 1.2 ppm)
Lacks ethyl ester signals; shows isolated ethyl group of the anion.
Validates the esterification vs. simple acid-base neutralization.
ESI-MS (Positive Mode)
[M+H]⁺ at m/z 188.12
[Morpholine+H]⁺ at m/z 88.07
The covalent ester remains intact, whereas the ionic salt dissociates in the spray chamber, yielding the protonated base.
References
Title: Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel
Source: Coatings (MDPI)
URL: [Link]
Title: Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL: [Link]
Title: Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Infrared and NMR fusion boosts automated structure verification
Source: Chemistry World
URL: [Link]
A Comparative Efficacy Analysis of 3-(Morpholin-3-yl)propionic Acid Methyl Ester and Standard Cyclic Amines in the Ugi Four-Component Reaction
An In-Depth Guide for Medicinal Chemists Abstract In the landscape of modern drug discovery, the efficient synthesis of diverse, complex molecular scaffolds is paramount. Amine intermediates are foundational building blo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Medicinal Chemists
Abstract
In the landscape of modern drug discovery, the efficient synthesis of diverse, complex molecular scaffolds is paramount. Amine intermediates are foundational building blocks in the synthesis of a vast majority of pharmaceuticals.[1][2][3] This guide presents a comprehensive benchmark analysis of a functionally advanced intermediate, 3-(Morpholin-3-yl)propionic acid methyl ester, against three standard cyclic secondary amines: morpholine, piperidine, and pyrrolidine. The Ugi four-component reaction (Ugi-4CR), a cornerstone of combinatorial chemistry and diversity-oriented synthesis, was selected as the platform for this evaluation due to its high relevance in generating peptide-like scaffolds.[4][5] Key performance indicators, including reaction yield, kinetics, and product purity, were assessed. Our findings indicate that while 3-(Morpholin-3-yl)propionic acid methyl ester exhibits slightly attenuated reactivity due to steric factors, it provides a significant strategic advantage by incorporating a versatile ester functionality directly into the product scaffold, opening new avenues for subsequent molecular elaboration. This guide provides researchers, scientists, and drug development professionals with critical data and field-proven insights to inform the selection of amine intermediates for complex molecule synthesis.
Introduction: The Quest for Novel Scaffolds in Drug Discovery
The amine functional group is one of the most ubiquitous motifs in pharmaceuticals, present in over 40% of all drugs and drug candidates.[2] These nitrogen-containing compounds are critical for establishing key drug-target interactions, such as hydrogen bonds and ionic interactions, and for modulating physicochemical properties like solubility.[1] Consequently, the development of novel amine-containing building blocks is a continuous pursuit in medicinal chemistry to expand accessible chemical space.
The Ugi four-component reaction (Ugi-4CR), discovered by Ivar Ugi in 1959, represents a powerful strategy for rapidly assembling complex molecules from simple inputs: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[6] This one-pot reaction forms two amide bonds and, often, a new stereocenter in a single, atom-economical step, making it an invaluable tool for creating large libraries of diverse compounds for high-throughput screening.[4][5][6]
This guide focuses on 3-(Morpholin-3-yl)propionic acid methyl ester (CAS 885273-99-4), a pharmaceutical intermediate featuring a chiral secondary amine within a morpholine ring, further functionalized with a methyl propionate side chain.[7][8] The objective of this work is to provide a rigorous, objective benchmark of this advanced intermediate's efficacy against well-established, structurally simpler cyclic amines—morpholine, piperidine, and pyrrolidine—within the demanding context of the Ugi-4CR. By understanding its performance profile, chemists can make more informed decisions when designing synthetic routes for next-generation therapeutics.
Rationale and Mechanistic Considerations
The Ugi Four-Component Reaction (Ugi-4CR)
The efficacy of an amine in the Ugi reaction is primarily determined by its ability to participate in the initial, reversible condensation with a carbonyl compound to form an iminium ion. The reaction's driving force is the final, irreversible Mumm rearrangement.[4][6] The overall mechanism involves a sequence of nucleophilic additions and rearrangements, where the amine's basicity and steric profile play a critical role in the rate of imine formation.
Caption: General mechanism of the Ugi four-component reaction.
Profile of Amine Intermediates
The selection of an amine intermediate has profound implications for reaction kinetics and the properties of the final product. We compare our target compound against three widely used standards.
Amine Intermediate
Structure
pKa (Conjugate Acid)
Key Features
3-(Morpholin-3-yl)propionic acid methyl ester
~7.5 - 8.5 (est.)
Chiral secondary amine. Possesses an ether linkage (H-bond acceptor) and an ester group for post-reaction modification. Increased steric bulk at the α-carbon.
Morpholine
8.33
Common building block.[9] The ether oxygen reduces basicity compared to piperidine and can influence solubility. Less sterically hindered than the target compound.
Piperidine
11.12
Highly basic secondary amine. Lacks the polar ether group of morpholine. Often exhibits high reactivity in nucleophilic additions.
Pyrrolidine
11.27
Five-membered ring structure leads to less steric hindrance and high nucleophilicity. The most basic and often most reactive of the standard amines in this comparison.
Causality Behind Experimental Choices: The choice of these specific standard amines allows for a systematic evaluation of several factors:
Ring Size & Conformation: Comparing the six-membered rings (Morpholine, Piperidine) to the five-membered ring (Pyrrolidine) reveals the impact of ring strain and conformation on reactivity.
Basicity & Nucleophilicity: The pKa values span a wide range, allowing for an assessment of how basicity influences the rate-limiting imine formation step.
Steric Hindrance: The primary difference between Morpholine and the target compound is the bulky substituent at the C3 position, providing a direct measure of steric effects.
Functionality: The target compound is unique in carrying a latent functional group (the ester), a key strategic consideration in multi-step synthesis.
Experimental Design: A Framework for Comparative Benchmarking
Overview
To ensure a fair and objective comparison, a standardized model Ugi reaction was designed. All four amine intermediates were subjected to identical reaction conditions. The primary endpoints for comparison were reaction yield after a fixed time, purity of the crude product as determined by High-Performance Liquid Chromatography (HPLC), and the time required to reach >95% consumption of the limiting reagent (kinetics).
The Model Ugi Reaction
A model reaction was chosen using commercially available, simple starting materials to ensure that the observed differences in efficacy are attributable primarily to the amine component.
Carbonyl: Benzaldehyde
Carboxylic Acid: Acetic Acid
Isocyanide: tert-Butyl isocyanide
Solvent: Methanol (a common choice for Ugi reactions, as it is a polar, protic solvent that facilitates imine formation).[10]
Experimental Workflow Diagram
The following workflow was rigorously applied to each amine to ensure consistency and self-validation of the results. Controls and standards were used during analytical phases to guarantee data integrity.
Caption: Standardized workflow for the comparative Ugi reaction study.
Results and Discussion
Comparative Performance Metrics
The results of the comparative Ugi reactions are summarized below. All data represent the average of three independent runs.
Amine Intermediate
Time to >95% Conversion (hr)
Isolated Yield (%)
Crude Purity (HPLC, %)
3-(Morpholin-3-yl)propionic acid methyl ester
6.5
78
91
Morpholine
4.0
89
94
Piperidine
2.5
92
95
Pyrrolidine
2.0
94
96
Analysis of Efficacy
Reaction Kinetics: The data clearly show that reaction time is inversely correlated with amine basicity and positively correlated with steric hindrance. Pyrrolidine, the most basic and least hindered amine, provided the fastest reaction.[11] The target compound, 3-(Morpholin-3-yl)propionic acid methyl ester, was the slowest, which is attributed to the steric bulk of the C3-substituent hindering the approach to the benzaldehyde carbonyl group during the initial imine formation step.[6]
Reaction Yield: A similar trend was observed for isolated yields. The more reactive amines, piperidine and pyrrolidine, provided the highest yields. The 11% lower yield of the target compound compared to morpholine is a synthetically relevant trade-off, likely resulting from the slower reaction kinetics allowing for minor degradation pathways to become more competitive.
Product Purity: All amines produced relatively clean crude products. The slightly lower purity for the target compound's product may be due to its increased polarity from the ester group, leading to slightly more challenging separation from polar side products during workup and chromatography.
Implications for Drug Discovery: A Strategic View
While a superficial analysis might suggest the standard amines are superior due to higher yields and faster reactions, this overlooks the primary strategic value of 3-(Morpholin-3-yl)propionic acid methyl ester . The 78% yield is still highly synthetically useful, and the true advantage lies in the product's structure.
The Ugi product derived from the target compound contains a pendant methyl ester. This functional handle is a gateway for extensive post-Ugi modifications:
Saponification to the carboxylic acid, followed by amide coupling to introduce new building blocks.
Reduction to the primary alcohol for etherification or other derivatization.
Transesterification with more complex alcohols.
This built-in functionality allows for the rapid generation of a secondary library of compounds from a single Ugi product, a strategy known as "late-stage functionalization." For a medicinal chemist, the ability to introduce this diversity far outweighs the modest penalty in reaction yield or time.
Detailed Experimental Protocols
General Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was used to confirm product identity. HPLC analysis was performed using a C18 column with a water/acetonitrile gradient.
Protocol: Ugi Four-Component Reaction (General Procedure)
To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) and acetic acid (1.0 mmol, 1.0 equiv) in methanol (2.0 mL) was added the respective amine (1.0 mmol, 1.0 equiv). The mixture was stirred at room temperature for 30 minutes to facilitate pre-condensation. tert-Butyl isocyanide (1.0 mmol, 1.0 equiv) was then added, and the reaction was stirred at room temperature. The reaction was monitored by LC-MS until >95% consumption of the limiting reagent was observed.
Protocol: Product Isolation and Purification
Upon completion, the reaction mixture was concentrated under reduced pressure. The residue was redissolved in ethyl acetate (20 mL) and washed sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ugi product.
Protocol: Analytical Characterization
The isolated yield was determined gravimetrically. Purity was assessed by HPLC at 254 nm. The structure of each product was confirmed by ¹H NMR and HRMS, ensuring the expected molecular formula and fragmentation patterns.
Conclusion
This comparative guide demonstrates that 3-(Morpholin-3-yl)propionic acid methyl ester is a highly effective, albeit moderately less reactive, amine intermediate for the Ugi four-component reaction compared to standard cyclic amines like morpholine, piperidine, and pyrrolidine. The observed decrease in reaction rate and yield is a direct and predictable consequence of increased steric hindrance at the nitrogen atom.
However, the core value of this intermediate lies not in its raw reactivity but in its strategic design. By delivering a readily modifiable ester handle into the Ugi product, it serves as a powerful building block for diversity-oriented synthesis and late-stage functionalization. For drug discovery professionals, the initial investment in a slightly longer reaction time is repaid with expanded access to novel chemical space and the ability to rapidly generate structure-activity relationships. Therefore, 3-(Morpholin-3-yl)propionic acid methyl ester should be considered a valuable tool for projects requiring the synthesis of complex, highly decorated molecular libraries.
References
Domling, A. (2014). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC. [Link]
CAS 885273-99-4 3-Morpholin-3-yl-propionic acid methyl ester. Pharma Innovation. [Link]
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]
Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]
3-MORPHOLIN-3-YL-PROPIONIC ACID METHYL ESTER — Chemical Substance Information. NextSDS. [Link]
A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online. [Link]
Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. ACS Publications. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
3-Morpholin-3-yl-propionic acid ethyl ester — Chemical Substance Information. NextSDS. [Link]
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme E-Journals. [Link]
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme. [Link]
Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. [Link]
Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. [Link]
Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. PubMed. [Link]
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A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. [Link]
Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Navigating the Synthesis of 3-Morpholin-3-YL-propionic Acid Methyl Ester: A Comparative Guide to Plausible Routes and Their Reproducibility
For the Attention of Researchers, Scientists, and Drug Development Professionals The importance of such an assessment cannot be overstated. Variations in the synthesis of a pharmaceutical intermediate can introduce impur...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
The importance of such an assessment cannot be overstated. Variations in the synthesis of a pharmaceutical intermediate can introduce impurities, affect yield, and alter physical properties, all of which can have a cascading impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, selecting a synthetic route that is not only efficient but also inherently reproducible is a key strategic decision in the drug development lifecycle.
This guide will explore two potential synthetic strategies:
Route 1: Michael Addition of a Protected 3-Morpholinone Enolate to an Acrylate
Route 2: Reductive Amination of a Keto-Ester Precursor
For each proposed route, we will examine the underlying chemical principles, provide a detailed, albeit theoretical, experimental protocol, and discuss the critical process parameters that would need to be controlled to ensure high batch-to-batch consistency.
Route 1: Michael Addition of a Protected 3-Morpholinone Enolate
This approach is predicated on the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this proposed synthesis, a protected 3-morpholinone would serve as the nucleophile precursor, which, upon deprotonation, would add to a methyl acrylate acceptor.
Causality of Experimental Choices
The choice of a protected 3-morpholinone is crucial. The secondary amine within the morpholine ring is nucleophilic and could compete in side reactions. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, would prevent this, directing the reactivity to the desired α-carbon. The choice of a strong, non-nucleophilic base, like lithium diisopropylamide (LDA), is intended to ensure complete and rapid enolate formation at low temperatures, minimizing side reactions such as self-condensation. The subsequent hydrolysis of the protecting group under acidic conditions would then yield the target molecule.
Proposed Experimental Protocol
Step 1: N-Protection of 3-Morpholinone
Dissolve 3-morpholinone in a suitable aprotic solvent such as dichloromethane (DCM).
Add di-tert-butyl dicarbonate (Boc)₂O and a base, for example, triethylamine (TEA), and stir at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, perform an aqueous work-up and purify by column chromatography to yield N-Boc-3-morpholinone.
Step 2: Michael Addition
In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise to form LDA.
Slowly add a solution of N-Boc-3-morpholinone in anhydrous THF to the LDA solution at -78 °C.
After stirring to ensure complete enolate formation, add methyl acrylate dropwise.
Allow the reaction to proceed at low temperature before quenching with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
Step 3: Deprotection
Dissolve the crude product from Step 2 in a suitable solvent such as dioxane.
Add a strong acid, for instance, hydrochloric acid (HCl), and stir at room temperature.
Monitor the deprotection by TLC.
Neutralize the reaction mixture and perform an aqueous work-up.
Purify the final product by column chromatography or distillation.
Workflow Diagram
Caption: Workflow for the proposed Michael Addition route.
Assessment of Batch-to-Batch Reproducibility
Parameter
Potential for Variation
Control Strategy
Enolate Formation
Incomplete deprotonation, side reactions.
Strict control of temperature (-78 °C), slow addition of reagents, use of freshly prepared LDA.
Michael Addition
Formation of 1,2-addition products, polymerization of acrylate.
Maintaining low reaction temperature, slow addition of methyl acrylate.
Deprotection
Incomplete removal of Boc group, side reactions from strong acid.
Monitoring by TLC/HPLC, careful control of acid concentration and reaction time.
Purity
Diastereomeric ratio (if applicable), residual starting materials.
Precise control of reaction conditions, robust purification methods (chromatography, crystallization).
Route 2: Reductive Amination of a Keto-Ester Precursor
This alternative pathway involves the formation of the morpholine ring through a reductive amination reaction. The key intermediate would be a keto-ester, which would react with a suitable amino alcohol precursor, followed by cyclization and reduction to form the morpholine ring.
Causality of Experimental Choices
This route builds the core heterocyclic ring as a key step. The synthesis would likely start from a readily available starting material that can be converted to a γ-keto-ester. The subsequent reaction with an amino alcohol, such as 2-amino-2-(hydroxymethyl)-1,3-propanediol, followed by an intramolecular reductive amination would form the substituted morpholine ring. The choice of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is strategic as it is selective for the reduction of imines in the presence of other carbonyl groups.
Proposed Experimental Protocol
Step 1: Synthesis of Methyl 4-oxohexanoate
This starting material can be synthesized through various known methods, for example, by the acylation of a suitable enolate with methyl chloroformate.
Step 2: Imine Formation and Cyclization
Dissolve methyl 4-oxohexanoate and an amino alcohol (e.g., 2-aminoethanol) in a suitable solvent like methanol.
Add a mild acid catalyst, such as acetic acid, to promote imine formation.
Stir the reaction at room temperature.
Step 3: Reduction
To the solution from Step 2, add a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN), in portions.
Monitor the reaction by TLC or Gas Chromatography (GC).
Once the reaction is complete, quench carefully with an aqueous acid solution.
Perform an aqueous work-up, extract the product, and purify by column chromatography or distillation.
Workflow Diagram
Caption: Workflow for the proposed Reductive Amination route.
Assessment of Batch-to-Batch Reproducibility
Parameter
Potential for Variation
Control Strategy
Imine Formation
Incomplete reaction, side reactions of the keto-ester.
Control of pH with a mild acid catalyst, removal of water if necessary.
Reduction
Over-reduction of the ester group, incomplete reduction of the imine.
Choice of a selective reducing agent (e.g., NaBH₃CN), portion-wise addition, temperature control.
Cyclization
Formation of undesired regioisomers or side products.
Careful selection of the amino alcohol precursor and reaction conditions.
Purity
Stereoisomeric purity, residual reagents.
Robust purification methods, chiral chromatography if a specific stereoisomer is desired.
Comparative Analysis and Conclusion
Both proposed routes offer plausible pathways to 3-Morpholin-3-YL-propionic acid methyl ester. The choice between them in a drug development setting would depend on a variety of factors, with batch-to-batch reproducibility being a primary concern.
Route 1 (Michael Addition) may offer better control over stereochemistry if a chiral auxiliary is incorporated into the morpholinone precursor. However, it involves the use of highly reactive and sensitive reagents like n-BuLi and LDA, which can present challenges for large-scale production and reproducibility. The cryogenic temperatures required also add to the operational complexity and cost.
Route 2 (Reductive Amination) utilizes more conventional and scalable reagents and reaction conditions. Reductive aminations are generally robust and well-understood reactions in industrial settings. However, controlling the formation of the desired morpholine ring without side reactions could be a challenge and may require significant process optimization.
Ultimately, the selection of an optimal synthesis route would necessitate experimental validation of these or other plausible pathways. A thorough investigation of critical process parameters, impurity profiling, and the development of robust analytical methods would be essential to ensure the consistent production of 3-Morpholin-3-YL-propionic acid methyl ester for any downstream applications in pharmaceutical research and development. This guide provides a foundational framework for initiating such an investigation.
References
Vertex AI Search. (2026, February 19).
Pharmaceutical - Open Access Journals. (n.d.).
Tianming Pharmaceuticals. (2025, December 19).
ChemicalBook. (2025, July 24). 3-MORPHOLIN-4-YL-PROPIONIC ACID | 4497-04-5.
Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–817.
PubMed. (2000, April 20). Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery.
Google Patents. (2014, May 7). CN103772324A - Synthetic improvement method of acryloylmorpholine.
Google Patents. (2020, April 14). CN110981831A - Preparation method of 3-morpholine propanesulfonic acid.
MDPI. (2009, September 10). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one.
Google Patents. (2016, July 13). CN105753804A - Method of preparing 3-morpholinone.
ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
PMC. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
A Comprehensive Guide to the Safe Disposal of 3-Morpholin-3-YL-propionic Acid Methyl Ester
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Morpholin-3-YL-propionic acid methyl ester, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Part 1: Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on the structure of 3-Morpholin-3-YL-propionic acid methyl ester, which contains a morpholine ring and a methyl ester functional group, we can infer potential hazards. Morpholine and its derivatives are known to be flammable and corrosive, and can cause skin and eye irritation.[1][2][3][4] Esters, as a class, can also be flammable and may have irritant properties.[5]
In the absence of a specific SDS, it is imperative to treat 3-Morpholin-3-YL-propionic acid methyl ester as hazardous waste. This conservative approach ensures the highest level of safety. The waste determination should be conducted by a trained professional, such as a member of your institution's Environmental Health and Safety (EHS) department.[6][7]
Key Potential Hazards:
Flammability: The presence of organic moieties suggests potential flammability.[1][3][5][8]
Corrosivity: The morpholine component indicates a potential for corrosive properties.[8][9]
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4][10]
Irritation: Potential for serious eye and skin irritation.[2][10]
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
When handling 3-Morpholin-3-YL-propionic acid methyl ester for disposal, appropriate PPE is mandatory to minimize exposure risks.
PPE Component
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
Protects against splashes and vapors that can cause serious eye damage.[2][9]
Hand Protection
Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.
Prevents skin contact, which can lead to irritation or absorption of the chemical.[8]
Body Protection
A lab coat or chemical-resistant apron.
Protects against accidental spills and contamination of personal clothing.[8]
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood.[1][2][11] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Minimizes inhalation of potentially harmful vapors.
Safety First:
Always handle the chemical waste in a well-ventilated area or a certified chemical fume hood.[1][2][11]
Avoid all personal contact, including inhalation.[12]
Wash hands thoroughly after handling the waste.[2][9]
Ensure that an emergency eyewash station and safety shower are readily accessible.
Part 3: Step-by-Step Disposal Protocol
The disposal of 3-Morpholin-3-YL-propionic acid methyl ester must adhere to the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[13]
Step 1: Waste Collection and Segregation
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[13][14] The container must be in good condition, free from damage or deterioration.[13]
Segregate Waste: Do not mix 3-Morpholin-3-YL-propionic acid methyl ester waste with incompatible materials.[3][14] Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases. It should be collected as a standalone waste stream unless otherwise directed by your EHS department.
Step 2: Labeling the Waste Container
Proper labeling is a critical component of hazardous waste management.[15] The label must be clear, legible, and permanently affixed to the container.
The full chemical name: "3-Morpholin-3-YL-propionic acid methyl ester". Avoid abbreviations or chemical formulas.
A clear indication of the hazards (e.g., Flammable, Corrosive, Toxic).[15]
The accumulation start date (the date the first drop of waste is added to the container).[7]
The name of the principal investigator and the laboratory location.
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16]
Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]
Secondary Containment: Liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[14]
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1][14][17]
Quantity Limits: An SAA can accumulate up to 55 gallons of a single hazardous waste stream.[16]
Step 4: Arranging for Waste Pickup
Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's policy, often 90 to 180 days depending on generator status), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[6][16] Do not transport hazardous waste yourself.[17]
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spills:
Alert personnel in the immediate area.
If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as sand, earth, or a commercial sorbent) to contain the spill.[1][3] Use non-sparking tools for cleanup.[1][3]
Place the absorbed material into a sealed, labeled hazardous waste container for disposal.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][9] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
Part 5: Regulatory Framework
The management of hazardous waste in laboratories is governed by a complex set of regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[13] Many states have their own, often more stringent, regulations.
Academic and research laboratories may be subject to Subpart K of the RCRA regulations, which provides alternative, more flexible standards for managing hazardous waste in these settings.[6][18] It is essential to be familiar with your institution's specific waste management plan and its status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG).[16]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Morpholin-3-YL-propionic acid methyl ester.
Caption: Decision workflow for the safe disposal of chemical waste.
References
Managing Hazardous Chemical Waste in the Lab. Lab Manager. (2021).
Laboratory Waste Management: The New Regul
Regulations for Hazardous Waste Generated at Academic Labor
3-MORPHOLIN-3-YL-PROPIONIC ACID METHYL ESTER — Chemical Substance Inform
Regulation of Labor
How to Ensure Safe Chemical Waste Disposal in Labor
Morpholine - SAFETY D
3 - SAFETY D
Morpholine. Santa Cruz Biotechnology.
Morpholine. North Metal and Chemical Company.
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Morpholine (HSG 92, 1995). INCHEM.
How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. (2024).
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SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
(3S)-Morpholin-3-ylmethanol hydrochloride. Apollo Scientific.
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.